DGY-06-116
Description
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Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[4-(4-methylpiperazin-1-yl)anilino]-4-[2-(prop-2-enoylamino)anilino]pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33ClN8O2/c1-4-28(42)36-26-10-5-6-11-27(26)37-30-24(31(43)38-29-21(2)8-7-9-25(29)33)20-34-32(39-30)35-22-12-14-23(15-13-22)41-18-16-40(3)17-19-41/h4-15,20H,1,16-19H2,2-3H3,(H,36,42)(H,38,43)(H2,34,35,37,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRQYOGLZWIOPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(N=C2NC3=CC=CC=C3NC(=O)C=C)NC4=CC=C(C=C4)N5CCN(CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33ClN8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DGY-06-116: A Deep Dive into the Mechanism of a Selective Covalent Src Kinase Inhibitor
For Immediate Release
This technical whitepaper provides a comprehensive analysis of DGY-06-116, a novel, potent, and selective irreversible covalent inhibitor of Src kinase. Designed for researchers, scientists, and professionals in drug development, this document details the core mechanism of action, summarizes key quantitative data, outlines experimental protocols, and presents visual representations of its molecular interactions and signaling pathways.
Core Mechanism of Action
This compound is an SRC-directed covalent kinase inhibitor that demonstrates efficient and irreversible inhibition of SRC signaling.[1][2] Its design is a hybrid of the FDA-approved multi-kinase inhibitor dasatinib and the promiscuous covalent kinase probe SM1-71.[3][4][5] This strategic combination results in a highly potent and selective inhibitor that covalently binds to a specific cysteine residue within the Src kinase domain.
The key feature of this compound's mechanism is its ability to form a covalent bond with Cysteine 277 (Cys277) located in the P-loop of the Src kinase.[1][2] This irreversible binding is facilitated by a required conformational change, specifically a "kinking" of the P-loop, which allows the covalent interaction to occur.[3][6] While the covalent bond formation is noted to have a slow inactivation rate, the inhibitor's potent activity is also significantly attributed to strong reversible binding interactions within the kinase's back hydrophobic pocket.[3][4][5] This dual-action mechanism contributes to its sustained target engagement and prolonged inhibition of Src signaling both in vitro and in vivo.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its potency and efficacy across various assays and cell lines.
Table 1: In Vitro Potency of this compound and Comparators
| Compound | Target | IC50 (1-hour incubation) |
| This compound | Src | 2.6 nM [3] |
| This compound | Src (C280S mutant) | Comparable to wild-type [3] |
| This compound | FGFR1 | 8340 nM [7] |
| NJH-01-111 (non-covalent analog) | Src | 5.3 nM[3] |
| SM1-71 | Src | 26.6 nM[3] |
| Bosutinib | Src | 9.5 nM[3] |
Table 2: Cellular Antiproliferative and Cytotoxic Effects of this compound (72-hour treatment)
| Cell Line | Cancer Type | GR50 | GRmax |
| H1975 | Non-Small Cell Lung Cancer | 0.3 µM[1][7][8] | - |
| HCC827 | Non-Small Cell Lung Cancer | 0.5 µM[1][7][8] | -0.6[8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.3 µM[1][7][8] | -0.4[8] |
Table 3: In Vivo Pharmacokinetic Properties of this compound in B6 Mice (5 mg/kg, intraperitoneal administration)
| Parameter | Value |
| Half-life (T1/2) | 1.29 hours[1][2][7] |
| Area Under the Curve (AUC) | 12746.25 min·ng/mL[1][2][7] |
Signaling Pathway and Mechanism of Action Diagrams
The following diagrams illustrate the signaling pathway inhibited by this compound and its covalent binding mechanism.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Src Kinase Enzymatic Assay (IC50 Determination)
This protocol is based on a mobility shift assay (MSA) format, which measures the phosphorylation of a peptide substrate by Src kinase.
Materials:
-
Human Src Kinase (purified)
-
This compound and other test compounds
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Microcapillary electrophoresis platform (e.g., PerkinElmer LabChip® EZ Reader)
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
In a microplate, add the test compounds to the assay buffer.
-
Add purified Src kinase to each well and incubate for a specified pre-incubation time (e.g., 1 hour) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP.
-
Allow the reaction to proceed for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Analyze the samples using a microcapillary electrophoresis platform to separate the phosphorylated and unphosphorylated peptide substrates based on their charge and size.
-
Quantify the amount of phosphorylated product.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.
Cell Proliferation and Cytotoxicity Assay (GR50 and GRmax Determination)
This protocol utilizes a cell-based assay to measure the antiproliferative and cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., H1975, HCC827, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multi-well plates (e.g., 96-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation period, add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the GR50 (the concentration at which the growth rate is inhibited by 50%) and GRmax (the maximum growth rate inhibition) values using appropriate software or by plotting the growth rate inhibition against the compound concentration.
In Vivo Pharmacokinetic Study
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in a mouse model.
Materials:
-
B6 mice
-
This compound
-
Formulation vehicle (e.g., 5% DMSO/95% D5W)
-
Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Administer this compound to B6 mice via intraperitoneal (i.p.) injection at a dose of 5 mg/kg.
-
At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from a designated number of mice per time point.
-
Process the blood samples to separate the plasma.
-
Extract this compound from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Plot the plasma concentration of this compound versus time.
-
Calculate key pharmacokinetic parameters, including half-life (T1/2) and area under the curve (AUC), using non-compartmental analysis.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the characterization of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
DGY-06-116: A Technical Guide to the Covalent Inhibition of Src Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DGY-06-116, a potent and selective irreversible covalent inhibitor of Src kinase. This compound was developed through a structure-based design approach, hybridizing the promiscuous covalent kinase probe SM1-71 with the Src inhibitor dasatinib.[1][2][3] This compound targets a non-conserved cysteine (Cys277) in the P-loop of Src, leading to sustained inhibition of its signaling pathway.[4][5] This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes relevant biological and experimental pathways.
Core Concepts and Mechanism of Action
Src, a non-receptor tyrosine kinase, is a critical regulator of various cellular processes, including proliferation, differentiation, motility, and adhesion.[6] Its dysregulation is implicated in the development and progression of numerous cancers.[7] this compound was designed to offer improved selectivity over existing multi-targeted Src inhibitors like dasatinib and bosutinib by covalently binding to Cys277 on the P-loop of Src.[5]
The covalent interaction is facilitated by an acrylamide warhead on this compound.[5] X-ray co-crystal structures reveal that for the covalent bond to form, the P-loop of the kinase must undergo a conformational change, specifically a "kinking" motion.[1][2] While the covalent bond formation itself is a relatively slow process, this compound also exhibits strong reversible binding to Src, which is crucial for its overall high potency.[1][7] This strong initial non-covalent interaction allows sufficient time for the P-loop to adopt the necessary conformation for the irreversible covalent reaction to occur.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds from biochemical and cellular assays.
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| This compound | Src | 2.6 | 1-hour incubation, cell-free mobility shift assay | [1][7][8][9] |
| This compound | Src C280S | Comparable to wild-type | 1-hour incubation, cell-free mobility shift assay | [1][7] |
| NJH-01-111 (non-covalent analog) | Src | 5.3 | 1-hour incubation, cell-free mobility shift assay | [1][7] |
| SM1-71 | Src | 26.6 | 1-hour incubation, cell-free mobility shift assay | [1][7] |
| Bosutinib | Src | 9.5 | Not specified | [1][7] |
| This compound | FGFR1 | 8340 | Not specified | [8] |
| Table 1: In Vitro Biochemical Activity of this compound and Control Compounds. |
| Cell Line | Cancer Type | GR50 (μM) | Assay Conditions | Reference |
| H1975 | Non-Small Cell Lung Cancer (NSCLC) | 0.3 | 72-hour incubation | [4][8] |
| HCC827 | Non-Small Cell Lung Cancer (NSCLC) | 0.5 | 72-hour incubation | [4][8] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 0.3 | 72-hour incubation | [4][8] |
| Table 2: Cellular Antiproliferative Activity of this compound. |
| Parameter | Value | Dosing | Species | Reference |
| Half-life (T1/2) | 1.29 hours | 5 mg/kg, intraperitoneal injection | B6 mice | [4][8] |
| Area Under the Curve (AUC) | 12746.25 min·ng/mL | 5 mg/kg, intraperitoneal injection | B6 mice | [4][8] |
| Table 3: In Vivo Pharmacokinetic Parameters of this compound. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Src signaling pathway, the mechanism of this compound covalent inhibition, and a typical experimental workflow for evaluating such inhibitors.
Caption: Simplified Src signaling pathway.
Caption: Mechanism of covalent inhibition of Src by this compound.
Caption: General experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
This assay measures the phosphorylation of a peptide substrate by Src kinase to determine inhibitor potency (IC50).
-
Reagents and Materials:
-
Purified human Src kinase domain (wild-type and C280S mutant).[7]
-
Fluorescently labeled peptide substrate.
-
ATP and MgCl2.
-
This compound and control compounds dissolved in DMSO.
-
Assay buffer (e.g., HEPES, Brij-35, DTT).
-
Microcapillary electrophoresis platform (e.g., PerkinElmer LabChip® EZ Reader).[7]
-
-
Procedure:
-
Prepare a reaction mixture containing Src kinase, the fluorescent peptide substrate, and the inhibitor (this compound or control) at various concentrations in the assay buffer.
-
Incubate the mixture for a defined period (e.g., 1 hour) at room temperature to allow for inhibitor binding.[7]
-
Initiate the kinase reaction by adding a solution of ATP and MgCl2.
-
Allow the reaction to proceed for a set time (e.g., 60-90 minutes) at room temperature.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Analyze the reaction mixture using a microcapillary electrophoresis platform. The instrument separates the phosphorylated product from the unphosphorylated substrate based on charge and size differences.
-
Quantify the amount of phosphorylated product.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular Antiproliferation Assay (GR50 Determination)
This assay assesses the effect of this compound on the growth of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., H1975, HCC827, MDA-MB-231).[8]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
96-well microplates.
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 μM) for 72 hours.[8] Include a DMSO-only vehicle control.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Normalize the data to the vehicle-treated control cells.
-
Plot the normalized cell growth against the logarithm of the drug concentration and calculate the GR50 value, which represents the concentration at which the growth rate is inhibited by 50%.
-
Cellular Target Engagement (Western Blot for p-Src)
This method confirms that this compound inhibits Src signaling within cells by measuring the phosphorylation of Src at tyrosine 416 (p-SrcY416), a marker of its active state.
-
Reagents and Materials:
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-p-Src (Y416) and anti-total-Src.
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and Western blotting apparatus.
-
Chemiluminescence detection reagent.
-
Procedure:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with this compound (e.g., 1 μM) or DMSO vehicle for a specified time (e.g., 2 hours).[5][8]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against p-Src (Y416) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence reagent and an imaging system.
-
Strip the membrane and re-probe for total Src and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the reduction in p-Src levels relative to total Src and the loading control.[4]
-
Conclusion
This compound is a highly potent and selective covalent inhibitor of Src kinase that demonstrates significant promise.[4][5] Its unique mechanism, involving both strong reversible binding and subsequent irreversible covalent modification of Cys277, leads to sustained inhibition of Src signaling in both in vitro and in vivo settings.[1][4] The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug developers working on Src-targeted therapies, enabling further investigation into the therapeutic potential of this and similar covalent inhibitors.
References
- 1. Frontiers | Structure and Characterization of a Covalent Inhibitor of Src Kinase [frontiersin.org]
- 2. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Src family kinase - Wikipedia [en.wikipedia.org]
- 7. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
DGY-06-116: A Covalent Inhibitor Targeting Src Kinase for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DGY-06-116 is a potent and selective irreversible covalent inhibitor of Src, a non-receptor tyrosine kinase frequently implicated in the progression of various cancers.[1][2] By specifically targeting a P-loop cysteine (Cys277) within the Src kinase domain, this compound effectively and irreversibly inhibits its activity, leading to potent anti-proliferative and cytotoxic effects in cancer cells with activated Src signaling.[3] This technical guide provides a comprehensive overview of the cellular function, mechanism of action, and experimental data related to this compound, offering valuable insights for researchers in oncology and drug development.
Introduction to Src and its Role in Cancer
Src is a proto-oncogene that plays a pivotal role in regulating a multitude of cellular processes, including cell growth, proliferation, survival, migration, and angiogenesis.[1] Dysregulation of Src activity is a common feature in many human cancers, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC).[1][4] Elevated Src expression and activity can contribute to tumor progression and resistance to conventional therapies, making it a compelling target for cancer drug development.[5] While some multi-targeted kinase inhibitors that affect Src are clinically approved, the development of selective Src inhibitors has been a significant challenge.[5]
This compound: A Selective Covalent Src Inhibitor
This compound was developed through a structure-based design approach, hybridizing the chemical scaffolds of the multi-kinase inhibitor dasatinib and a promiscuous covalent kinase probe, SM1-71.[1][2] This design strategy resulted in a highly potent and selective irreversible inhibitor that covalently binds to Cys277 in the P-loop of Src.[3][5] This covalent interaction leads to sustained inhibition of Src signaling both in vitro and in vivo.[3]
Mechanism of Action
This compound exerts its function by irreversibly binding to the Src kinase. The key steps in its mechanism of action are:
-
Reversible Binding: this compound initially forms a reversible interaction with the Src kinase domain.[3]
-
P-loop Conformation Change: For the covalent bond to form, the P-loop of the Src kinase must undergo a conformational change, specifically a "kinking" motion.[1][6]
-
Covalent Bond Formation: This conformational change allows the reactive moiety of this compound to form a covalent bond with the thiol group of Cysteine 277 (Cys277) on the P-loop.[1][3]
-
Irreversible Inhibition: The formation of this covalent bond leads to the irreversible inactivation of Src kinase, blocking its ability to phosphorylate downstream substrates.[3]
The X-ray co-crystal structure of the this compound:Src complex confirms this binding mode, showing the covalent interaction with the P-loop and the inhibitor occupying the back hydrophobic pocket of the kinase, which contributes to its high potency and selectivity.[1][2][7]
Cellular Functions of this compound
In cellular contexts, this compound demonstrates potent anti-cancer activity through the following functions:
-
Inhibition of Src Signaling: this compound effectively inhibits the phosphorylation of Src at tyrosine 416 (p-SRCY416), a marker of Src activation, in a dose- and time-dependent manner.[3][4]
-
Anti-proliferative Effects: The compound exhibits strong growth inhibitory effects across various cancer cell lines, particularly those with activated Src signaling.[3][4]
-
Induction of Cytotoxicity: In addition to inhibiting proliferation, this compound can also induce cytotoxic effects in cancer cells.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | Src (cell-free assay, 1h incubation) | 2.6 nM | [1][6] |
| IC50 | Src (irreversible covalent) | 3 nM | [4] |
| IC50 | FGFR1 | 8340 nM | [4] |
| GR50 | H1975 (NSCLC) | 0.3 µM | [3][4] |
| GR50 | HCC827 (NSCLC) | 0.5 µM | [3][4] |
| GR50 | MDA-MB-231 (TNBC) | 0.3 µM | [3][4] |
Table 2: In Vivo Pharmacokinetics of this compound in B6 Mice
| Parameter | Value | Conditions | Reference |
| Dose | 5 mg/kg | Intraperitoneal (i.p.) injection | [3][4] |
| T1/2 (Half-life) | 1.29 h | [3][4] | |
| AUC (Area Under the Curve) | 12746.25 min·ng/mL | [3][4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the function of this compound.
In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
This assay measures the enzymatic activity of Src kinase by quantifying the phosphorylation of a peptide substrate.[1]
-
Materials: Recombinant Src kinase, peptide substrate, ATP, this compound, and assay buffer.
-
Procedure:
-
Src kinase is incubated with varying concentrations of this compound for a defined period (e.g., 1 hour).[1]
-
The kinase reaction is initiated by adding the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specific time and then stopped.
-
The phosphorylated and unphosphorylated peptides are separated and quantified using a mobility shift assay, typically on a microfluidic chip-based instrument.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Viability and Growth Inhibition (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Materials: Cancer cell lines (e.g., H1975, HCC827, MDA-MB-231), cell culture medium, this compound, and CellTiter-Glo® reagent.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours).[4]
-
The CellTiter-Glo® reagent is added to each well, and the plate is incubated to lyse the cells and stabilize the luminescent signal.
-
Luminescence is measured using a plate reader.
-
GR50 values (the concentration of the compound that causes a 50% reduction in cell growth) are calculated from the dose-response curves.
-
Cellular Target Engagement Assay
This assay confirms that this compound binds to its intended target, Src, within the cellular environment.[5]
-
Materials: Cancer cell lines, this compound, DMSO, cell lysis buffer, and a competitive fluorescent probe for Src.
-
Procedure:
-
Cells are treated with this compound or DMSO for a specific time (e.g., 2 hours).[5]
-
The cells are washed to remove any unbound inhibitor and then lysed.
-
The cell lysates are incubated with a fluorescently labeled competitive probe that also binds to the Src active site.
-
The amount of fluorescent probe that binds to Src is quantified. A decrease in fluorescence in the this compound-treated samples compared to the control indicates that this compound is occupying the binding site of Src.
-
Western Blotting for Src Phosphorylation
This technique is used to measure the levels of phosphorylated Src (p-SRCY416) as a readout of Src activation.
-
Materials: Cancer cell lines, this compound, cell lysis buffer, primary antibodies (against p-SRCY416 and total Src), and a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Procedure:
-
Cells are treated with this compound or vehicle for various time points.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against p-SRCY416 and total Src, followed by incubation with a secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. The ratio of p-SRCY416 to total Src is quantified to determine the extent of Src inhibition.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound, from reversible binding to irreversible covalent inhibition of Src kinase.
Caption: A typical experimental workflow for the characterization of this compound.
Conclusion
This compound represents a significant advancement in the development of selective Src inhibitors. Its unique covalent mechanism of action provides potent and sustained inhibition of Src kinase activity, translating to robust anti-cancer effects in preclinical models. The detailed characterization of its cellular function and the availability of robust experimental protocols make this compound a valuable tool for further investigation into Src-driven biology and a promising candidate for clinical development. This guide provides a foundational understanding for researchers aiming to explore the therapeutic potential of this compound in various cancer contexts.
References
- 1. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
DGY-06-116 Target Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DGY-06-116 is a potent and selective irreversible covalent inhibitor of Src kinase.[1][2][3] It was developed through a structure-based design approach, hybridizing the core of the promiscuous covalent probe SM1-71 with the back-pocket binding component of the known kinase inhibitor dasatinib.[4][5][6][7] This design strategy aimed to enhance selectivity for Src kinase by targeting a unique P-loop cysteine (Cys277).[1][8] this compound exhibits potent inhibition of Src enzymatic activity and demonstrates sustained target engagement both in vitro and in vivo.[1][8] Its mechanism of action involves forming a covalent bond with Cys277, leading to irreversible inhibition of Src signaling pathways implicated in cancer cell proliferation and survival.[1][4][8] This technical guide provides a comprehensive overview of the target selectivity profile of this compound, including detailed quantitative data, experimental methodologies, and visual representations of its mechanism and the signaling pathways it modulates.
Quantitative Kinase Selectivity Profile
The selectivity of this compound has been assessed through in vitro kinase profiling assays. The following tables summarize the inhibitory activity (IC50) against a panel of kinases and the anti-proliferative effects (GR50) in various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| Src | 2.6 - 3 |
| YES1 | 0.58 |
| ABL1 | 0.98 |
| LYN A | 1.62 |
| HCK | 4.04 |
| LCK | 4.33 |
| GAK | 4.87 |
| BLK | 7.56 |
| BTK | 8.44 |
| FGFR1 | 8340 |
Data compiled from multiple sources.[2][3]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GR50 (µM) |
| H1975 | Non-Small Cell Lung Cancer (NSCLC) | 0.3 |
| HCC827 | Non-Small Cell Lung Cancer (NSCLC) | 0.5 |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 0.3 |
GR50 values represent the concentration at which the growth rate is inhibited by 50%.[1][3][8]
Experimental Protocols
The following sections detail the methodologies used to generate the quantitative data presented above. These protocols are based on standard laboratory techniques and the specific experimental details can be found in the primary literature, notably Du G, et al. J Med Chem. 2020;63(4):1624-1641.
In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
This assay measures the phosphorylation of a peptide substrate by the target kinase. The inhibition of this phosphorylation by this compound is quantified to determine the IC50 value.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., Src)
-
Peptide substrate for the specific kinase
-
This compound at various concentrations
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Microcapillary electrophoresis platform
-
-
Procedure:
-
The kinase, peptide substrate, and varying concentrations of this compound are pre-incubated in the kinase reaction buffer.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 1 hour).
-
The reaction is then stopped.
-
The reaction mixture is analyzed by a microcapillary electrophoresis platform, which separates the phosphorylated and non-phosphorylated peptide substrates based on their charge and size.
-
The amount of phosphorylated substrate is quantified by detecting a fluorescent label on the peptide.
-
The percentage of kinase inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.[4]
-
Cellular Anti-proliferative Assay (GR50 Determination)
This assay assesses the effect of this compound on the growth rate of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., H1975, HCC827, MDA-MB-231)
-
Cell culture medium and supplements
-
This compound at various concentrations
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Microplate reader
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
The cells are incubated for a specified period (e.g., 72 hours).
-
At the end of the incubation, a cell viability reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
The luminescence is measured using a microplate reader.
-
The growth rate inhibition (GR) is calculated for each concentration, which normalizes the cell count to the initial cell count and the cell count of the vehicle-treated control.
-
GR50 values are determined from the dose-response curves.
-
Target Engagement Assay (Biotin-Streptavidin Pulldown)
This assay confirms the direct binding of this compound to its target, Src, in a cellular context.
-
Reagents and Materials:
-
Cancer cell lines
-
This compound
-
Biotinylated covalent probe (e.g., TL13-68)
-
Streptavidin-coated magnetic beads
-
Lysis buffer
-
Wash buffers
-
Antibodies for Western blotting (anti-Src)
-
-
Procedure:
-
Cells are treated with this compound or a vehicle control.
-
Following treatment, cells are incubated with a biotinylated covalent probe that also targets Src.
-
Cells are then lysed, and the lysates are incubated with streptavidin-coated magnetic beads. The beads will bind to the biotinylated probe and any proteins covalently attached to it.
-
The beads are washed to remove non-specifically bound proteins.
-
The proteins bound to the beads are eluted and analyzed by Western blotting using an anti-Src antibody.
-
A reduced signal for Src in the this compound-treated sample compared to the control indicates that this compound occupied the binding site on Src, preventing the binding of the biotinylated probe.
-
Western Blotting for Signaling Inhibition
This technique is used to measure the levels of specific proteins to determine if this compound inhibits the downstream signaling of Src. A key marker for Src activation is the phosphorylation at tyrosine 416 (p-SRCY416).
-
Reagents and Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-SRCY416, anti-total Src, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cells are treated with this compound or a vehicle control for a specified time.
-
Cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the protein of interest (e.g., p-SRCY416).
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
The membrane is treated with a chemiluminescent substrate, and the signal is detected using an imaging system.
-
The intensity of the bands is quantified to determine the relative levels of the target protein. A decrease in the p-SRCY416 signal in this compound-treated cells indicates inhibition of Src signaling.[1][8]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by this compound and the general workflow for assessing its target engagement.
Caption: Src signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound target engagement in cells.
Conclusion
This compound is a highly potent and selective covalent inhibitor of Src kinase. Its selectivity profile, characterized by strong inhibition of Src and related family kinases with minimal off-target effects on kinases like FGFR1, underscores its potential as a targeted therapeutic agent. The compound effectively inhibits Src signaling in cancer cells, leading to potent anti-proliferative effects. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development who are interested in the further investigation and application of this compound.
References
- 1. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of supplementary material in biomedical journal articles: surveys of authors, reviewers and readers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. peerj.com [peerj.com]
- 5. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Kinase inhibitor data set for systematic analysis of representative kinases across the human kinome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One-pot synthesis, X-ray crystal structure, and identification of potential molecules against COVID-19 main protease through structure-guided modeling and simulation approach - Arabian Journal of Chemistry [arabjchem.org]
DGY-06-116: A Technical Guide to a Selective Covalent Probe for Src Kinase Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Src family of non-receptor tyrosine kinases (SFKs) are fundamental regulators of a myriad of cellular processes, including proliferation, differentiation, motility, and survival.[1][2] Dysregulation of Src kinase activity, often through overexpression or constitutive activation, is a common feature in the progression of various human cancers, making it a compelling target for therapeutic intervention.[3][4] While several Src inhibitors have been developed, many exhibit off-target effects due to a lack of selectivity.[3][5]
DGY-06-116 is a potent, selective, and irreversible covalent inhibitor designed to specifically target Src kinase.[6][7] It was developed through the hybridization of the multi-kinase inhibitor dasatinib and a promiscuous covalent probe, SM1-71.[3][5] Its unique mechanism of action, involving the formation of a covalent bond with a P-loop cysteine residue, provides sustained target engagement and potent inhibition of Src signaling both in vitro and in vivo.[6][8] This guide provides an in-depth overview of this compound, its mechanism, quantitative data, and the experimental protocols used for its characterization, establishing it as a valuable chemical probe for elucidating Src-driven biology.
Mechanism of Action
This compound achieves its high potency and selectivity through a dual-interaction mechanism. Initially, the molecule binds reversibly to the ATP-binding site of Src kinase.[3][6] This binding is stabilized by hydrophobic interactions within the back pocket of the kinase domain.[3][5] Following this initial binding, a strategically positioned acrylamide "warhead" on this compound forms a permanent covalent bond with the thiol group of a non-catalytic cysteine residue (Cys277/Cys280) located in the P-loop of the kinase.[3][6][9]
This covalent modification is irreversible and locks the kinase in an inactive state.[8] X-ray co-crystal structures have confirmed this binding mode, revealing that the P-loop must undergo a conformational change or "kink" to allow the covalent bond to form.[3][7] This requirement for a specific conformational state contributes to the inhibitor's selectivity. The strong reversible binding component ensures a sufficient residence time for the slower covalent reaction to occur, a key feature distinguishing this compound's potency.[3][5]
Data Presentation
The efficacy of this compound has been quantified through various biochemical and cellular assays. The data highlights its superior potency compared to related compounds and its effectiveness in cancer cell lines with activated Src signaling.
Table 1: In Vitro Kinase Inhibitory Potency
| Compound | Target Kinase | IC₅₀ (1 hr incubation) | Citation(s) |
|---|---|---|---|
| This compound | Src | 2.6 nM | [3][7][10][11] |
| This compound | FGFR1 | 8340 nM | [10] |
| NJH-01-111 (non-covalent analog) | Src | 5.3 nM | [3][11] |
| Bosutinib | Src | 9.5 nM | [3][11] |
| SM1-71 | Src | 26.6 nM |[3][11] |
Table 2: Cellular Antiproliferative and Cytotoxic Effects
| Cell Line | Cancer Type | Metric | Value (µM) | Citation(s) |
|---|---|---|---|---|
| H1975 | Non-Small Cell Lung Cancer (NSCLC) | GR₅₀ | 0.3 | [8][9][10] |
| HCC827 | Non-Small Cell Lung Cancer (NSCLC) | GR₅₀ | 0.5 | [8][9][10] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | GR₅₀ | 0.3 |[8][9][10] |
Table 3: In Vivo Pharmacokinetic Properties in B6 Mice
| Parameter | Value | Dosing | Citation(s) |
|---|---|---|---|
| Half-life (T₁/₂) | 1.29 hours | 5 mg/kg, i.p. | [6][8] |
| Exposure (AUC) | 12746.25 min·ng/mL | 5 mg/kg, i.p. |[6][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. The following sections outline the key experimental protocols used to characterize this compound.
This assay quantifies the enzymatic activity of Src by measuring the phosphorylation of a peptide substrate.
-
Objective: To determine the IC₅₀ value of this compound against Src kinase.
-
Procedure:
-
Recombinant Src kinase is incubated with a peptide substrate and ATP in an appropriate kinase buffer.
-
This compound, or other inhibitors, are added at varying concentrations.
-
The mixture is incubated for a set period (e.g., 1 hour) to allow for the kinase reaction and inhibitor binding.[3]
-
The reaction is stopped, and the phosphorylated and unphosphorylated peptides are separated based on their charge/mass difference using microfluidic capillary electrophoresis.
-
The ratio of phosphorylated to unphosphorylated peptide is measured, and the data is plotted against inhibitor concentration to calculate the IC₅₀ value.
-
a) Western Blotting for Src Signaling Inhibition
This technique is used to assess the ability of this compound to inhibit Src activity within cancer cells by measuring the phosphorylation status of Src at its activation site (Tyrosine 416).
-
Objective: To confirm target engagement and inhibition of the Src signaling pathway in cells.
-
Procedure:
-
Cancer cell lines (e.g., H1975, HCC827) are cultured to approximately 80% confluency.
-
Cells are treated with this compound (e.g., 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 2 hours).[10]
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is quantified, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Src (p-SRCY416) and total Src.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the bands are visualized. A decrease in the p-SRCY416 signal relative to total Src indicates inhibition.[8]
-
b) Cell Proliferation Assay
This assay measures the effect of this compound on the growth and viability of cancer cell lines.
-
Objective: To determine the antiproliferative potency (GR₅₀) of the inhibitor.
-
Procedure:
-
Cells (e.g., H1975, HCC827, MDA-MB-231) are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a range of concentrations of this compound (e.g., 0.01-10 µM) for 72 hours.[10]
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured, and the results are normalized to vehicle-treated controls.
-
The data is fitted to a dose-response curve to calculate the GR₅₀ value, which represents the concentration of the inhibitor that causes a 50% reduction in the growth rate.[9]
-
Animal models are used to evaluate the drug-like properties and sustained target inhibition of this compound in vivo.
-
Objective: To measure the pharmacokinetic profile and confirm sustained inhibition of Src signaling in a living organism.
-
Procedure:
-
Adult B6 mice are administered this compound via intraperitoneal (i.p.) injection at a dose of 5 mg/kg.[6][8]
-
The inhibitor is formulated in a vehicle such as 5% DMSO/95% D5W.[6]
-
For pharmacokinetic analysis, blood samples are collected at various time points post-injection to measure drug concentration and calculate parameters like half-life (T₁/₂) and AUC.[8]
-
For pharmacodynamic analysis, tissues are harvested at different time points (e.g., 2 and 4 hours post-dosing), and western blotting is performed to measure the levels of p-SRCY416 to confirm sustained target inhibition.[6][8]
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is key to understanding the role and evaluation of a chemical probe.
Conclusion
This compound has been established as a potent and selective covalent inhibitor of Src kinase. Its mechanism, which combines strong reversible binding with irreversible covalent modification of Cys277/280, results in sustained and potent inhibition of Src signaling.[3][8] Quantitative data demonstrates its high potency in both biochemical and cellular contexts, particularly in cancer cells dependent on Src activity.[9][10] The detailed experimental protocols provided herein offer a framework for utilizing this compound as a high-quality chemical probe. This tool is invaluable for researchers aiming to dissect the complex roles of Src kinase in cancer biology and other physiological processes, and it may serve as a promising scaffold for future drug development efforts.[3][9]
References
- 1. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 2. Src family kinase - Wikipedia [en.wikipedia.org]
- 3. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Preliminary Efficacy of DGY-06-116: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
DGY-06-116 is an investigational, irreversible, and selective covalent inhibitor of Src kinase, a non-receptor tyrosine kinase implicated in various oncogenic signaling pathways.[1][2] Unregulated Src activity is known to drive malignant phenotypes in a range of cancers, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC).[3][4] This document provides a comprehensive overview of the preliminary efficacy data for this compound, detailing its mechanism of action, in vitro and in vivo potency, and the experimental protocols utilized in these foundational studies.
Introduction
The Src family of kinases (SFKs) are crucial regulators of cellular processes such as proliferation, survival, migration, and angiogenesis.[4] Their aberrant activation is a hallmark of many cancers, making them a compelling target for therapeutic intervention. This compound was developed as a potent and selective inhibitor that covalently binds to a p-loop cysteine (Cys277) in the Src kinase domain, leading to sustained target engagement and inhibition of downstream signaling.[1][2] This covalent mechanism of action offers the potential for prolonged pharmacodynamic effects compared to reversible inhibitors.[1]
Mechanism of Action
This compound is a result of hybridizing the chemical scaffolds of dasatinib and the covalent kinase probe SM1-71.[5][6] Its mechanism involves a two-step process: an initial, strong reversible binding to the Src kinase domain, followed by the formation of a covalent bond.[5] This covalent interaction is facilitated by a "p-loop kink" in the Src structure.[5][7] While the covalent bond formation itself is relatively slow, the high reversible binding affinity ensures sufficient residence time for the covalent interaction to occur.[4][5]
Below is a diagram illustrating the proposed mechanism of action for this compound.
In Vitro Efficacy
The in vitro potency of this compound has been evaluated through both enzymatic and cell-based assays.
Enzymatic Activity
This compound demonstrates potent inhibition of Src kinase enzymatic activity. The half-maximal inhibitory concentration (IC50) has been determined using mobility shift assays.
| Compound | Target | IC50 (nM) | Incubation Time | Reference |
| This compound | Src (wild-type) | 2.6 | 1 hour | [5][7] |
| This compound | Src (C280S mutant) | Comparable to wild-type | 1 hour | [5] |
| SM1-71 | Src (wild-type) | 26.6 | 1 hour | [5] |
| Bosutinib | Src (wild-type) | 9.5 | Not Specified | [5] |
| NJH-01-111 (non-covalent analog) | Src (wild-type) | 5.3 | 1 hour | [5] |
| This compound | FGFR1 | 8340 | Not Specified | [3] |
Cell-Based Activity
The anti-proliferative effects of this compound have been assessed in various cancer cell lines, particularly those with activated Src signaling. The half-maximal growth inhibitory concentration (GR50) was determined after 72 hours of treatment.
| Cell Line | Cancer Type | GR50 (µM) | Reference |
| H1975 | Non-Small Cell Lung Cancer (NSCLC) | 0.3 | [1][3] |
| HCC827 | Non-Small Cell Lung Cancer (NSCLC) | 0.5 | [1][3] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 0.3 | [1][3] |
In Vivo Efficacy
Preliminary in vivo studies have been conducted in murine models to evaluate the pharmacokinetic profile and target engagement of this compound.
| Parameter | Value | Animal Model | Dosing | Reference |
| Half-life (T1/2) | 1.29 hours | B6 Mice | 5 mg/kg, i.p. | [1][3] |
| Area Under the Curve (AUC) | 12746.25 min·ng/mL | B6 Mice | 5 mg/kg, i.p. | [1][3] |
In these in vivo models, administration of this compound led to a sustained inhibition of Src signaling, as evidenced by the reduced phosphorylation of Src at tyrosine 416 (p-SRCY416) at 2 and 4 hours post-dosing.[1][3]
Src Signaling Pathway Inhibition
This compound exerts its anti-cancer effects by inhibiting the Src kinase and its downstream signaling pathways, which are critical for cell proliferation, survival, and migration.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.
In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
This assay measures the phosphorylation of a peptide substrate by Src kinase to determine the inhibitory potency of this compound.[8]
-
Materials:
-
Purified human Src kinase domain
-
Fluorescently labeled peptide substrate
-
ATP
-
This compound and control compounds
-
Kinase reaction buffer
-
Microcapillary electrophoresis platform
-
-
Protocol:
-
Prepare serial dilutions of this compound in DMSO and further dilute in kinase assay buffer.
-
In a 384-well plate, add the diluted compound or vehicle control.
-
Add the Src kinase solution to each well.
-
Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.
-
Incubate the plate at room temperature for 1 hour.[8]
-
Stop the reaction by adding a stop solution containing EDTA.
-
Analyze the separation of the phosphorylated and unphosphorylated substrate using a microcapillary electrophoresis platform.
-
Calculate the percentage of inhibition based on the ratio of phosphorylated to unphosphorylated substrate.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of this compound on the viability and proliferation of cancer cell lines by measuring ATP levels.
-
Materials:
-
H1975, HCC827, and MDA-MB-231 cell lines
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Protocol:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium (e.g., 0.01, 0.1, 1, 10 µM).[3]
-
Remove the existing medium and add the medium containing the compound dilutions or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.[3]
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GR50 value.
-
Western Blotting for p-SRCY416 Inhibition
This method is used to detect the levels of phosphorylated Src at tyrosine 416 as a measure of target inhibition in cells.
-
Materials:
-
H1975 and HCC827 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: anti-p-SRCY416
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL detection reagent
-
Imaging system
-
-
Protocol:
-
Culture cells to 70-80% confluency and treat with this compound (e.g., 1 µM) for a specified time (e.g., 2 hours).[3]
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-SRCY416 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total Src and a loading control like β-actin.
-
In Vivo Pharmacokinetic and Efficacy Study
This protocol outlines the general procedure for assessing the in vivo properties of this compound in a mouse model.
-
Materials:
-
B6 mice
-
This compound
-
Vehicle (e.g., 5% DMSO/95% D5W)[1]
-
Blood collection supplies
-
Tissue harvesting tools
-
LC-MS/MS for pharmacokinetic analysis
-
Western blotting reagents for pharmacodynamic analysis
-
-
Protocol:
-
Administer this compound (5 mg/kg) via intraperitoneal (i.p.) injection to a cohort of B6 mice.[1][3]
-
For pharmacokinetic analysis, collect blood samples at various time points post-injection.
-
Process the blood samples to isolate plasma and analyze the concentration of this compound using LC-MS/MS to determine parameters like T1/2 and AUC.
-
For pharmacodynamic analysis, euthanize mice at specific time points (e.g., 2 and 4 hours) after dosing.[1]
-
Harvest relevant tissues (e.g., tumors in a xenograft model) and prepare lysates.
-
Analyze the lysates by Western blotting for p-SRCY416 levels to assess target engagement and inhibition.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the characterization of a covalent kinase inhibitor like this compound.
Conclusion
The preliminary data on this compound demonstrate its potential as a potent and selective covalent inhibitor of Src kinase. Its efficacy has been shown in both in vitro enzymatic and cell-based assays, with evidence of in vivo target engagement. The detailed protocols provided herein offer a foundation for further investigation and development of this compound as a potential therapeutic agent for cancers driven by aberrant Src signaling. Further studies are warranted to explore its efficacy in various preclinical cancer models and to establish a comprehensive safety profile.
References
- 1. benchchem.com [benchchem.com]
- 2. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. OUH - Protocols [ous-research.no]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
DGY-06-116: A Technical Guide to its Mechanism and Role in the Inhibition of Src Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DGY-06-116 is a potent and selective irreversible covalent inhibitor of Src kinase. By targeting a P-loop cysteine (Cys277) within the Src kinase domain, this compound effectively and durably suppresses Src phosphorylation, a critical event in various oncogenic signaling pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, comprehensive quantitative data on its inhibitory activity, and detailed protocols for key experiments utilized in its characterization. The information presented herein is intended to support further research and drug development efforts targeting Src-driven pathologies.
Introduction to Src Kinase and its Role in Disease
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of Src activity is a common feature in a wide range of human cancers, where it contributes to tumor progression, metastasis, and resistance to therapy. The activation of Src is mediated by phosphorylation at Tyrosine 416 (Y416) in its activation loop. Consequently, inhibiting this phosphorylation event is a key therapeutic strategy for cancers characterized by Src hyperactivation.
This compound: A Covalent Inhibitor of Src
This compound was developed as a highly selective and potent inhibitor of Src kinase.[1][2] Unlike reversible inhibitors, this compound forms a covalent bond with Cys277 in the P-loop of the Src kinase domain.[3][4] This irreversible binding leads to sustained inhibition of Src activity, even after the compound has been cleared from circulation.[1][2]
Mechanism of Action
The inhibitory action of this compound is a result of its unique chemical structure, which includes a reactive acrylamide "warhead". This warhead specifically targets the sulfhydryl group of the Cys277 residue in the Src kinase P-loop, forming a stable covalent adduct. This covalent modification locks the kinase in an inactive conformation, thereby preventing the autophosphorylation of Y416 and subsequent downstream signaling.
dot
Caption: Mechanism of this compound covalent inhibition of Src kinase.
Quantitative Data on Inhibitory Activity
The potency of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key inhibitory parameters.
In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay Type | Reference |
| Src | 2.6 | Mobility Shift Assay | [3] |
| FGFR1 | 8340 | Not Specified | [1] |
Cellular Antiproliferative Activity
| Cell Line | Cancer Type | GR50 (µM) | Assay Type | Reference |
| H1975 | NSCLC | 0.3 | Cell Proliferation Assay | [1] |
| HCC827 | NSCLC | 0.5 | Cell Proliferation Assay | [1] |
| MDA-MB-231 | TNBC | 0.3 | Cell Proliferation Assay | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Src Kinase Mobility Shift Assay
This assay measures the enzymatic activity of Src kinase by quantifying the phosphorylation of a peptide substrate.
Materials:
-
Recombinant Src kinase
-
Src peptide substrate (e.g., CSKtide)
-
This compound (or other inhibitors)
-
ATP
-
Kinase reaction buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT)
-
Stop solution (e.g., 50 mM EDTA)
-
Agarose or polyacrylamide gel
-
Electrophoresis buffer (e.g., TBE or TGE)
-
Fluorescent dye for peptide visualization
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a microplate, combine the recombinant Src kinase and the diluted inhibitor. Incubate for a specified time (e.g., 1 hour) at room temperature.
-
Initiate the kinase reaction by adding the Src peptide substrate and ATP to each well.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) at room temperature.
-
Stop the reaction by adding the stop solution.
-
Load the reaction products onto an agarose or polyacrylamide gel.
-
Perform electrophoresis to separate the phosphorylated and non-phosphorylated peptide substrates.
-
Visualize the peptide bands using a suitable fluorescent dye and imaging system.
-
Quantify the band intensities to determine the percentage of substrate phosphorylation and calculate the IC50 value for the inhibitor.
dot
Caption: Workflow for the Src Kinase Mobility Shift Assay.
Western Blot Analysis of Src Phosphorylation
This protocol details the detection of phosphorylated Src (p-Src Y416) in cell lysates following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., H1975, HCC827)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-Src (Y416) and anti-total Src
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Src (Y416) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Src to normalize for protein loading.
-
Quantify the band intensities to determine the level of Src phosphorylation inhibition.
Cell Proliferation (GR50) Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., H1975, HCC827, MDA-MB-231)
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
MTT or other cell viability reagent
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the growth rate inhibition (GR) values and determine the GR50, the concentration at which 50% of cell proliferation is inhibited.
In Vivo Studies in Mouse Models
These studies evaluate the in vivo efficacy and pharmacodynamics of this compound.
Animal Model:
-
C57B6 mice
Dosing:
-
This compound is administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 5 mg/kg).[1]
Pharmacokinetic Analysis:
-
Administer a single dose of this compound to the mice.
-
Collect blood samples at various time points post-injection.
-
Process the blood to obtain plasma.
-
Analyze the plasma samples using LC-MS/MS to determine the concentration of this compound over time.
-
Calculate pharmacokinetic parameters such as half-life (T1/2) and area under the curve (AUC).
Pharmacodynamic Analysis (Target Engagement):
-
Administer this compound to the mice.
-
At specified time points post-dosing (e.g., 2 and 4 hours), euthanize the mice and collect relevant tissues (e.g., tumors, if applicable).
-
Prepare tissue lysates.
-
Analyze the lysates by Western blotting for p-Src (Y416) and total Src as described in section 4.2 to assess the extent and duration of target inhibition.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of Src-driven cancers. Its covalent mechanism of action confers potent and sustained inhibition of Src phosphorylation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of this compound and similar covalent kinase inhibitors.
dot
References
Methodological & Application
DGY-06-116 experimental protocol for cell culture
Introduction
DGY-06-116 is a potent and selective irreversible covalent inhibitor of Src kinase.[1][2][3] It has demonstrated significant anti-proliferative and cytotoxic effects in various cancer cell lines, particularly those with activated Src signaling.[2][3][4] These application notes provide detailed protocols for cell culture and key experiments to study the effects of this compound in a research setting.
Mechanism of Action
This compound acts as an SRC-directed covalent kinase inhibitor.[3][4] It covalently binds to a p-loop cysteine (Cys277) on the Src kinase, leading to potent and sustained inhibition of its activity.[3][4][5] This irreversible binding contributes to its extended duration of action in inhibiting SRC signaling pathways.[3][4] The compound was developed by hybridizing the structures of dasatinib and a covalent kinase probe, SM1-71.[5][6][7]
Signaling Pathway
The primary target of this compound is the Src kinase, a non-receptor tyrosine kinase that plays a crucial role in regulating various cellular processes such as proliferation, survival, migration, and angiogenesis. By inhibiting Src, this compound effectively blocks the downstream signaling cascades that contribute to cancer progression. Specifically, it has been shown to inhibit the phosphorylation of Src at tyrosine 416 (p-SRCY416), a marker of Src activation.[2][3][4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of DGY-06-116 in a Src Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
DGY-06-116 is a potent and selective irreversible covalent inhibitor of Src kinase.[1][2] Src, a non-receptor tyrosine kinase, is a key signaling molecule implicated in various cellular processes such as proliferation, differentiation, survival, and migration.[3] Dysregulation of Src activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[3][4] this compound covalently modifies Cys277 within the P-loop of Src, leading to sustained inhibition of its kinase activity.[1][5] This document provides detailed protocols for the characterization of this compound in a biochemical Src kinase assay, data presentation guidelines, and visual representations of the underlying signaling pathway and experimental workflow.
Principle of the Kinase Assay
The activity of this compound against Src kinase can be quantified using a mobility shift assay (MSA). This assay format is based on the separation of a fluorescently labeled peptide substrate from its phosphorylated product by electrophoresis in a microfluidic chip. The extent of phosphorylation is determined by measuring the fluorescence intensity of the substrate and product peaks.[6] Inhibition of Src kinase by this compound results in a decrease in the formation of the phosphorylated product, which can be used to determine the inhibitor's potency (e.g., IC50 value). The original characterization of this compound utilized an MSA to determine its inhibitory activity.[7]
Data Presentation
Quantitative data for this compound and related compounds are summarized in the table below for easy comparison.
| Compound | Target Kinase | Assay Type | IC50 (nM) | Other Kinase Targets | IC50 (nM) | Reference |
| This compound | Src | Mobility Shift Assay | 2.6 | FGFR1 | 8340 | [2][4][8] |
| SM1-71 | Src | Mobility Shift Assay | 26.6 | - | - | [4] |
| Bosutinib | Src | Mobility Shift Assay | 9.5 | - | - | [4] |
| NJH-01-111 (non-covalent analog) | Src | Mobility Shift Assay | 5.3 | - | - | [4] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of Src kinase in cellular signaling and the mechanism of its inhibition by this compound.
Caption: Src signaling pathway and covalent inhibition by this compound.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant active Src kinase (human)
-
Inhibitor: this compound
-
Substrate: Fluorescently labeled Src peptide substrate (e.g., 5-FAM-KVEKIGEGTYGVVYK or a commercially available validated Src substrate like Srctide)[1][9][10]
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.01% Brij-35, 0.01% Triton X-100, 0.5 mM EGTA, and 1 mM DTT
-
Stop Solution: 100 mM HEPES (pH 7.5), 50 mM EDTA, 0.015% Brij-35
-
Microplates: 384-well plates
-
Instrumentation: Microfluidic mobility shift assay platform (e.g., Caliper LabChip® EZ Reader or similar)
Experimental Workflow Diagram
The following diagram outlines the key steps in the mobility shift assay for determining the inhibitory activity of this compound.
Caption: Experimental workflow for this compound kinase assay.
Step-by-Step Protocol
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).
-
-
Assay Plate Preparation:
-
Dispense a small volume (e.g., 2.5 nL) of the diluted this compound or DMSO (for positive and negative controls) into the wells of a 384-well plate.
-
Add an appropriate volume of assay buffer to each well.
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a solution of Src kinase in assay buffer.
-
Add the Src kinase solution to each well of the assay plate.
-
Gently mix the contents of the plate and pre-incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow the inhibitor to bind to the enzyme. This pre-incubation step is particularly important for covalent inhibitors.
-
-
Initiation of Kinase Reaction:
-
Prepare a reaction mix containing the fluorescently labeled Src peptide substrate and ATP in assay buffer. The ATP concentration should ideally be at or near the Km for Src to ensure accurate IC50 determination.
-
Add the reaction mix to all wells to initiate the kinase reaction.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for a fixed time (e.g., 60 minutes). The incubation time should be within the linear range of the assay.
-
-
Stopping the Reaction:
-
Add the stop solution to each well to quench the kinase reaction. The EDTA in the stop solution chelates Mg2+, which is essential for kinase activity.
-
-
Data Acquisition:
-
Analyze the plate on a microfluidic mobility shift assay platform according to the manufacturer's instructions. The instrument will separate the phosphorylated product from the non-phosphorylated substrate and measure the fluorescence of each.
-
-
Data Analysis:
-
The instrument software will provide the peak heights or areas for the substrate and product.
-
Calculate the percent conversion of substrate to product for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This compound is a high-potency, selective, and covalent inhibitor of Src kinase. The provided mobility shift assay protocol offers a robust and non-radioactive method for characterizing the inhibitory activity of this compound and similar compounds. Accurate determination of potency and a thorough understanding of the experimental workflow are crucial for researchers in the fields of cancer biology and drug discovery. Further characterization of this compound against a broader panel of kinases would provide a more comprehensive understanding of its selectivity profile.
References
- 1. FL-labeled Peptide Substrates - Carna Biosciences, Inc. [carnabio.com]
- 2. Assay in Summary_ki [bindingdb.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Technology [nanosyn.com]
- 7. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the substrate-docking site of protein tyrosine kinase C-terminal Src kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. usbio.net [usbio.net]
- 10. Src Substrate Peptide Src Substrate Peptide primarily used in Kinase Assays. [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Administration of DGY-06-116 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DGY-06-116 is a potent, selective, and irreversible covalent inhibitor of Src family kinases.[1][2] It targets a P-loop cysteine (Cys277) within the Src kinase domain, leading to sustained inhibition of its signaling activity.[1] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models to assess its pharmacokinetic and pharmacodynamic properties, specifically its ability to engage and inhibit Src kinase in a physiological setting.
Mechanism of Action: Src Kinase Inhibition
This compound functions as an SRC-directed covalent kinase inhibitor.[1] Its mechanism involves the irreversible binding to Cys277 in the P-loop of Src kinase. This covalent modification locks the kinase in an inactive state, thereby inhibiting downstream signaling pathways. A key pharmacodynamic marker for assessing this compound activity in vivo is the reduction in phosphorylation of Src at tyrosine 416 (p-SRCY416), a critical residue for its kinase activity.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line/Target | Value (µM) | Reference |
| GR50 | H1975 (NSCLC) | 0.3 | [1] |
| HCC827 (NSCLC) | 0.5 | [1] | |
| MDA-MB-231 (TNBC) | 0.3 | [2] | |
| IC50 | Src Kinase | 0.003 | [2] |
| FGFR1 | 8.34 | [2] |
Table 2: In Vivo Pharmacokinetics of this compound in B6 Mice (5 mg/kg, i.p.)
| Parameter | Value | Unit | Reference |
| T1/2 (Half-life) | 1.29 | hours | [1][2] |
| AUC (Area Under the Curve) | 12746.25 | min·ng/mL | [1][2] |
Experimental Protocols
The following protocols are based on published studies involving the in vivo administration of this compound in mouse models.
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in mice.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
5% Dextrose in Water (D5W), sterile
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, to create a 10 mg/mL stock, dissolve 1 mg of this compound in 100 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Dosing Solution Preparation:
-
On the day of injection, prepare the final dosing solution.
-
For a 5 mg/kg dose in a 20 g mouse (requiring 0.1 mg of this compound), the final injection volume is typically 100-200 µL.
-
Calculate the required volume of the stock solution. For a 0.1 mg dose from a 10 mg/mL stock, this would be 10 µL.
-
In a sterile microcentrifuge tube, add the calculated volume of the this compound stock solution.
-
Add the appropriate volume of D5W to achieve a final DMSO concentration of 5%. For a final volume of 200 µL with 10 µL of stock, add 190 µL of D5W.
-
Vortex the solution immediately before administration to ensure it is well-mixed.
-
Protocol 2: In Vivo Administration and Pharmacodynamic Analysis
This protocol outlines the procedure for administering this compound to mice and subsequently analyzing the inhibition of Src phosphorylation in spleen tissue.
Animal Models:
-
Adult C57BL/6 (B6) mice are a suitable strain for these studies.[2]
-
All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
Experimental Workflow:
Procedure:
-
Animal Handling and Dosing:
-
Allow mice to acclimatize to the facility for at least one week before the experiment.
-
Randomly assign mice to treatment (this compound) and control (vehicle) groups.
-
Administer a single intraperitoneal (i.p.) injection of this compound (5 mg/kg) or the vehicle (5% DMSO in D5W).[1]
-
For studies requiring sustained inhibition, dosing can be repeated (e.g., every 12 hours for 3 doses).[2]
-
-
Tissue Collection:
-
Spleen Lysate Preparation (General Protocol):
-
Homogenize the frozen spleen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
Western Blot Analysis for p-SRCY416 (General Protocol):
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Src (Tyr416) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total Src or a housekeeping protein (e.g., GAPDH or β-actin).
-
Logical Relationships in Experimental Design
The successful execution of in vivo studies with this compound relies on the logical connection between its chemical properties, biological activity, and the experimental design chosen to measure its effects.
References
Application Note: Measuring p-SRC (Y416) Inhibition by DGY-06-116 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
DGY-06-116 is a selective, irreversible covalent inhibitor of SRC, a non-receptor tyrosine kinase that is a key regulator of cellular processes such as proliferation, survival, and migration.[1][2] Aberrant SRC activity, often marked by autophosphorylation at Tyrosine 416 (Y416), is implicated in the progression of various cancers.[1] this compound specifically targets cysteine 277 in the P-loop of SRC, leading to a sustained, irreversible inhibition of its kinase activity.[1][3] This mechanism effectively blocks downstream signaling pathways that contribute to cancer cell growth.[1] This document provides a detailed protocol to quantify the inhibition of SRC Y416 phosphorylation in response to this compound treatment using Western blotting.
Signaling Pathway
This compound acts by covalently binding to SRC kinase, which prevents the autophosphorylation of SRC at the Y416 residue. This inhibition blocks the activation of SRC and its downstream signaling cascades involved in cell proliferation and survival.
Caption: this compound covalently inhibits SRC, blocking its activation.
Experimental Protocol
This protocol is optimized for the detection of phosphorylated proteins. It is critical to keep samples on ice and use phosphatase inhibitors throughout the procedure to preserve phosphorylation states.
Materials and Reagents
-
Cell Lines: Cancer cell lines with detectable p-SRC levels (e.g., MDA-MB-231, H1975, HCC827).[1]
-
This compound: Prepare a 10 mM stock solution in DMSO.[2]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[4][5]
-
Protein Assay: BCA or Bradford protein assay kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE: Acrylamide gels, running buffer, and electrophoresis apparatus.
-
Transfer: PVDF membranes, transfer buffer, and transfer apparatus.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG.
-
HRP-conjugated Goat anti-Mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Stripping Buffer: Mild or stringent stripping buffer for reprobing.[2]
Cell Culture and this compound Treatment
-
Culture cells in appropriate media to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0, 5.0 µM) for a specified duration (e.g., 2-4 hours).[1]
-
Include a vehicle-only control (DMSO) at the same final concentration as the highest this compound treatment.
Cell Lysis and Protein Extraction
-
After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS completely and add ice-cold RIPA buffer (supplemented with fresh protease and phosphatase inhibitors) to the dish (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
Agitate the lysate for 30 minutes at 4°C.[4]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification and Sample Preparation
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[4]
SDS-PAGE and Western Blotting
-
Load equal amounts of protein (e.g., 20-30 µg) per lane into an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.
-
Destain the membrane with several washes of TBST.
Immunoblotting and Detection
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibody against p-SRC (Y416) (diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL detection reagent according to the manufacturer's protocol and capture the chemiluminescent signal using an imaging system.
Stripping and Reprobing for Total SRC and Loading Control
-
To normalize the p-SRC signal, the membrane must be stripped and reprobed for total SRC and a loading control (e.g., β-actin).[1]
-
Wash the membrane in TBST to remove residual ECL reagent.
-
Incubate the membrane in stripping buffer (e.g., a solution containing 62.5 mM Tris-HCl pH 6.8, 2% SDS, and 100 mM β-mercaptoethanol) for 30 minutes at 50°C with agitation.
-
Wash the membrane extensively (5-6 times for 10 minutes each) with TBST to remove all traces of the stripping buffer.
-
Confirm efficient stripping by incubating with ECL reagent and ensuring no signal is detected.
-
Repeat the blocking and immunoblotting steps (6.1 - 6.6) sequentially for total SRC and then for the loading control antibody.
Data Presentation
Quantitative data from densitometry analysis should be presented in a structured table. The p-SRC signal should be normalized to the total SRC signal, and then this ratio can be further normalized to the loading control to ensure accuracy.
Table 1: Densitometry Analysis of p-SRC Inhibition by this compound
| Treatment Group | This compound (µM) | p-SRC (Y416) Intensity | Total SRC Intensity | Loading Control (β-actin) Intensity | Normalized p-SRC (p-SRC / Total SRC) | % Inhibition (Relative to Vehicle) |
| Vehicle Control | 0 | Value | Value | Value | Value | 0% |
| Treatment 1 | 0.1 | Value | Value | Value | Value | Value |
| Treatment 2 | 0.5 | Value | Value | Value | Value | Value |
| Treatment 3 | 1.0 | Value | Value | Value | Value | Value |
| Treatment 4 | 5.0 | Value | Value | Value | Value | Value |
% Inhibition is calculated as: [1 - (Normalized p-SRC of Treatment / Normalized p-SRC of Vehicle)] x 100
Experimental Workflow
Caption: Workflow for Western blot analysis of p-SRC inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 3. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 6. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-Src Family (Tyr416) (D49G4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: DGY-06-116 in a Triple-Negative Breast Cancer (TNBC) Xenograft Model
For Research Use Only
Introduction
Triple-Negative Breast Cancer (TNBC) is an aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2] This lack of well-defined molecular targets makes it difficult to treat with targeted therapies.[1][2] The Src family of non-receptor tyrosine kinases are frequently overexpressed and activated in TNBC, playing a crucial role in tumor progression, metastasis, and therapeutic resistance.[3][4] DGY-06-116 is a potent and selective irreversible covalent inhibitor of Src kinase, which has demonstrated significant anti-proliferative effects in TNBC cell lines.[3][5][6] These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in a TNBC xenograft mouse model.
Mechanism of Action
This compound is a structure-based hybridization of dasatinib and SM1-71, designed as a selective and irreversible inhibitor of Src kinase.[7][8] It covalently binds to a cysteine residue in the p-loop of the Src kinase domain, leading to sustained inhibition of its activity.[4][9] This irreversible binding is expected to provide a prolonged duration of action in vivo.[3] The inhibition of Src signaling by this compound has been shown to induce cytotoxic effects in TNBC cells.[3]
Data Presentation
In Vitro Activity of this compound
| Cell Line | Cancer Type | Parameter | Value (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | GR50 | 0.3[3][6] |
| H1975 | Non-Small Cell Lung Cancer | GR50 | 0.3[3][6] |
| HCC827 | Non-Small Cell Lung Cancer | GR50 | 0.5[3][6] |
In Vitro Src Kinase Inhibition by this compound
| Parameter | Value (nM) |
| IC50 | 3[6] |
In Vivo Pharmacokinetics of this compound in B6 Mice
| Parameter | Value |
| Dose | 5 mg/kg (intraperitoneal)[3][5] |
| T1/2 | 1.29 h[3][5] |
| AUC | 12746.25 min·ng/mL[3][5] |
Experimental Protocols
Cell Culture
The human triple-negative breast cancer cell line MDA-MB-231 should be used for establishing the xenograft model. These cells are known to harbor Src activation.[6]
-
Culture MDA-MB-231 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Routinely passage the cells upon reaching 80-90% confluency.
-
Prior to injection, harvest the cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel.
TNBC Xenograft Model Establishment
This protocol is based on established methods for creating TNBC xenograft models.[10][11]
-
Use female immunodeficient mice, such as NOD-scid or NSG mice, aged 6-8 weeks.[2][12]
-
Acclimatize the mice for at least one week before the experiment.[11]
-
Inject 1 x 106 to 5 x 106 MDA-MB-231 cells in a 100 µL volume of PBS/Matrigel (1:1) subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.[10][11]
-
Monitor the mice regularly for tumor formation. Tumors are typically palpable within 1-2 weeks.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
This compound Administration
-
Prepare this compound for in vivo administration. A formulation of 5% DMSO in 95% D5W (5% dextrose in water) has been previously used.[3][5]
-
Administer this compound at a dose of 5 mg/kg via intraperitoneal (i.p.) injection.[3][5][6]
-
The dosing schedule can be adapted, but a regimen of administration every 12 hours has been reported.[6]
-
The control group should receive the vehicle solution (5% DMSO in 95% D5W) following the same administration schedule.
Assessment of Tumor Growth and Efficacy
-
Measure tumor dimensions using calipers at regular intervals (e.g., twice a week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice to assess toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, p-SRC for target engagement) and another portion can be snap-frozen for western blot analysis.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in a TNBC xenograft model.
Caption: Simplified signaling pathway showing Src inhibition by this compound.
References
- 1. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regression of Triple-Negative Breast Cancer in a Patient-Derived Xenograft Mouse Model by Monoclonal Antibodies against IL-12 p40 Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rcsb.org [rcsb.org]
- 8. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 11. researchgate.net [researchgate.net]
- 12. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Downstream Src Signaling Pathways with DGY-06-116
For Researchers, Scientists, and Drug Development Professionals
Introduction
DGY-06-116 is a potent and selective irreversible covalent inhibitor of Src, a non-receptor tyrosine kinase that is a critical regulator of numerous cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of Src signaling is a common feature in a wide range of human cancers, making it a compelling target for therapeutic intervention. This compound covalently binds to a cysteine residue (Cys277) in the P-loop of Src, leading to sustained inhibition of its kinase activity. These application notes provide detailed protocols for utilizing this compound to investigate its effects on downstream Src signaling pathways, offering valuable insights for cancer research and drug development.
Mechanism of Action
This compound is an SRC-directed covalent kinase inhibitor that demonstrates efficient and irreversible inhibition of SRC signaling. By covalently modifying Cys277, this compound locks the kinase in an inactive state, effectively blocking the phosphorylation of its downstream substrates. This sustained target engagement allows for a durable inhibition of Src-mediated signaling cascades.
Data Presentation
In Vitro Potency and Cellular Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC₅₀ (Src kinase) | 2.6 nM (1-hour incubation) | Cell-free assay | |
| GR₅₀ (Growth Rate) | 0.3 µM | H1975 (NSCLC) |
Application Notes and Protocols: DGY-06-116 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DGY-06-116 is a potent and selective irreversible covalent inhibitor of Src family kinases (SFKs).[1][2] It targets the Cys277 residue in the P-loop of Src, leading to sustained inhibition of Src signaling.[1] Preclinical studies have demonstrated its anti-proliferative and cytotoxic effects in various cancer cell lines, particularly those with activated Src signaling, such as in non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC).[1][3] Given the central role of Src in tumorigenesis, metastasis, and the development of resistance to various cancer therapies, combining this compound with other anti-cancer agents presents a promising strategy to enhance therapeutic efficacy.[4]
These application notes provide a comprehensive overview of the rationale and proposed protocols for investigating the synergistic potential of this compound in combination with other cancer therapies. While direct preclinical or clinical data on this compound combination therapy is not yet available, the following sections are based on extensive research on other selective Src inhibitors, providing a strong foundation for future studies.
Rationale for Combination Therapy
Src kinase is a non-receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, survival, migration, and invasion.[4] Its activation is implicated in the progression of numerous cancers and has been linked to resistance against conventional and targeted therapies.[4] Therefore, inhibiting Src with a potent agent like this compound in conjunction with other therapies could:
-
Overcome Drug Resistance: Src can mediate resistance to therapies such as EGFR inhibitors and endocrine therapies.[4][5]
-
Enhance Anti-Tumor Activity: Co-targeting Src and other critical signaling pathways (e.g., MEK/ERK, PI3K/AKT) may lead to synergistic anti-tumor effects.[6]
-
Inhibit Metastasis: Src is a key regulator of metastasis, and its inhibition can potentially prevent the spread of cancer cells.[5]
Quantitative Data on Src Inhibitor Combination Therapies (Utilizing other Src inhibitors as a proxy)
The following tables summarize quantitative data from preclinical studies of other Src inhibitors in combination with various anti-cancer agents. This data provides a strong rationale for similar investigations with this compound.
Table 1: In Vitro Synergy of Src Inhibitors with Other Targeted Therapies
| Src Inhibitor | Combination Agent | Cancer Type | Assay | Key Findings |
| Dasatinib | Trametinib (MEK inhibitor) | Colorectal Cancer | MTT, Colony Formation | Synergistic inhibition of cell viability and proliferation.[6] |
| Saracatinib | Cetuximab (EGFR mAb) | Head and Neck Cancer | Proliferation Assay | Synergistic anti-proliferative effects.[5] |
| Dasatinib | Erlotinib (EGFR TKI) | Non-Small Cell Lung Cancer | Apoptosis Assay | Enhanced induction of apoptosis.[5] |
| Dasatinib | Trastuzumab (HER2 mAb) | Breast Cancer | Cell Cycle Analysis | Increased cell cycle arrest and apoptosis.[5] |
Table 2: In Vivo Efficacy of Src Inhibitor Combination Therapies
| Src Inhibitor | Combination Agent | Cancer Model | Key Findings |
| Dasatinib | Docetaxel (Chemotherapy) | Prostate Cancer Xenograft | Reduced tumor growth and lymph node metastases.[5] |
| Dasatinib | Selumetinib (MEK inhibitor) | Non-Small Cell Lung Cancer Xenograft | Strong inhibition of tumor growth. |
| Dasatinib | Crizotinib (MET inhibitor) | Advanced Cancer Xenografts | Limited efficacy and tolerability in a phase I study.[7] |
Proposed Combination Strategies and Experimental Protocols
Based on the promising results with other Src inhibitors, the following combination strategies are proposed for this compound.
Combination with MEK Inhibitors (e.g., Trametinib)
Rationale: The RAS-RAF-MEK-ERK pathway is frequently activated in many cancers. Inhibition of MEK can lead to compensatory activation of Src signaling.[8] Co-inhibition of MEK and Src can block this escape mechanism and lead to enhanced anti-tumor activity.[6]
Experimental Protocol: In Vitro Synergy Assessment
-
Cell Lines: Select a panel of cancer cell lines with known RAS/RAF mutations (e.g., HCT116 colorectal cancer cells).
-
Reagents: this compound, Trametinib, DMSO (vehicle control), cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, MTT reagent, crystal violet.
-
Cell Viability Assay (MTT):
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells/well and allow them to attach overnight.
-
Treat cells with a dose matrix of this compound and Trametinib, both alone and in combination, for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Colony Formation Assay:
-
Seed cells in 6-well plates at a low density (e.g., 500 cells/well) and allow them to attach overnight.
-
Treat cells with this compound and Trametinib, alone and in combination, at fixed concentrations (e.g., IC25 or IC50).
-
Allow cells to grow for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.
-
Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Count the number of colonies (defined as >50 cells).
-
-
Data Analysis: Use software such as CompuSyn or Combenefit to calculate the Combination Index (CI) based on the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Combination with EGFR Inhibitors (e.g., Erlotinib, Cetuximab)
Rationale: Src is a key downstream mediator of EGFR signaling and has been implicated in both primary and acquired resistance to EGFR inhibitors.[4][9] Combining this compound with EGFR inhibitors may overcome this resistance.
Experimental Protocol: Western Blot Analysis of Signaling Pathways
-
Cell Lines: Use EGFR-mutant NSCLC cell lines (e.g., HCC827, H1975) that are either sensitive or resistant to EGFR inhibitors.
-
Reagents: this compound, Erlotinib, antibodies against p-Src (Y416), total Src, p-EGFR (Y1068), total EGFR, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Experimental Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound and/or Erlotinib for various time points (e.g., 2, 6, 24 hours).
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Densitometrically quantify the protein bands and normalize to the loading control to assess the effect of the combination on downstream signaling.
Combination with Chemotherapy (e.g., Docetaxel)
Rationale: Src activation has been associated with resistance to chemotherapy.[10] Inhibition of Src may re-sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents.
Experimental Protocol: In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject a human cancer cell line (e.g., PC-3 for prostate cancer) into the flanks of the mice.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into four groups:
-
Vehicle control
-
This compound alone
-
Docetaxel alone
-
This compound in combination with Docetaxel
-
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) injection or oral gavage (depending on formulation) and Docetaxel via i.p. or intravenous (i.v.) injection according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare tumor growth rates and final tumor weights between the different treatment groups to assess the in vivo efficacy of the combination therapy.
Visualizations
Caption: this compound combination signaling pathways.
Caption: Preclinical workflow for combination therapy.
Conclusion
This compound, as a potent and selective irreversible Src inhibitor, holds significant promise for use in combination with other cancer therapies. The rationale for such combinations is strongly supported by preclinical and clinical data from other Src inhibitors. The detailed protocols provided in these application notes offer a roadmap for researchers to systematically evaluate the synergistic potential of this compound and to identify effective combination strategies for future clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Combining MEK and SRC inhibitors for treatment of colorectal cancer demonstrate increased efficacy in vitro but not in vivo | PLOS One [journals.plos.org]
- 7. Phase I study of the combination of crizotinib (as a MET inhibitor) and dasatinib (as a c-SRC inhibitor) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cellular Uptake and Distribution of DGY-06-116
For Researchers, Scientists, and Drug Development Professionals
Introduction
DGY-06-116 is a potent and selective irreversible covalent inhibitor of Src kinase, a non-receptor tyrosine kinase frequently implicated in cancer progression.[1][2][3][4] Its mechanism of action involves binding to a cysteine residue in the p-loop of Src, leading to sustained inhibition of its activity.[1][5] Understanding the cellular uptake and tissue distribution of this compound is critical for optimizing its therapeutic efficacy and minimizing potential off-target effects. These application notes provide a summary of available data and detailed protocols for assessing the cellular uptake and biodistribution of this compound.
Data Presentation
While specific experimental data on the cellular uptake and detailed tissue distribution of this compound is not extensively published, this section provides templates with illustrative data based on typical findings for small molecule kinase inhibitors.
Table 1: In Vitro Cellular Uptake of this compound (Illustrative Data)
| Cell Line | Time (minutes) | Intracellular Concentration (ng/mg protein) |
| H1975 (NSCLC) | 5 | 15.2 ± 2.1 |
| 15 | 42.8 ± 5.5 | |
| 30 | 78.1 ± 9.3 | |
| 60 | 112.5 ± 12.8 | |
| HCC827 (NSCLC) | 5 | 12.9 ± 1.8 |
| 15 | 38.5 ± 4.9 | |
| 30 | 71.4 ± 8.1 | |
| 60 | 105.3 ± 11.2 | |
| MDA-MB-231 (TNBC) | 5 | 18.6 ± 2.5 |
| 15 | 55.3 ± 6.8 | |
| 30 | 95.7 ± 11.0 | |
| 60 | 135.1 ± 15.4 |
NSCLC: Non-Small Cell Lung Cancer; TNBC: Triple-Negative Breast Cancer. Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: In Vivo Tissue Distribution of this compound in B6 Mice (Illustrative Data)
| Tissue | Concentration at 1 hour post-injection (%ID/g) | Concentration at 4 hours post-injection (%ID/g) |
| Blood | 2.5 ± 0.4 | 0.8 ± 0.1 |
| Tumor | 5.8 ± 1.1 | 3.2 ± 0.7 |
| Liver | 15.2 ± 2.8 | 8.9 ± 1.5 |
| Kidney | 10.5 ± 1.9 | 4.1 ± 0.9 |
| Spleen | 4.1 ± 0.8 | 2.5 ± 0.5 |
| Lung | 3.8 ± 0.7 | 1.9 ± 0.4 |
| Brain | 0.2 ± 0.05 | 0.1 ± 0.02 |
%ID/g: Percentage of Injected Dose per Gram of Tissue. Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 3: Pharmacokinetic Parameters of this compound in B6 Mice
| Parameter | Value |
| Dose | 5 mg/kg (intraperitoneal) |
| Half-life (T½) | 1.29 hours[2][4] |
| Area Under the Curve (AUC) | 12,746.25 min·ng/mL[2][4] |
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the Src signaling pathway. Src kinase is a key regulator of various cellular processes, including proliferation, survival, migration, and angiogenesis. In many cancers, Src is overexpressed or hyperactivated, leading to uncontrolled cell growth and metastasis. This compound covalently binds to Src, blocking its kinase activity and inhibiting downstream signaling cascades.
Caption: Inhibition of the Src signaling pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the cellular uptake and distribution of this compound.
Protocol 1: In Vitro Cellular Uptake Assay
Objective: To quantify the intracellular accumulation of this compound in cancer cell lines over time.
Caption: Workflow for an in vitro cellular uptake assay.
Materials:
-
Cancer cell lines (e.g., H1975, HCC827, MDA-MB-231)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer
-
BCA protein assay kit
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed the selected cancer cell lines into 24-well plates at a density of 1 x 10^5 cells per well and allow them to adhere overnight.
-
Compound Incubation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Remove the old medium from the cells and add the medium containing this compound. Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
Cell Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Add 200 µL of cell lysis buffer to each well and incubate on ice for 10 minutes. Scrape the cells and collect the lysate.
-
Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration using a BCA protein assay kit for normalization of the drug concentration.
-
Sample Preparation for LC-MS/MS: Precipitate the protein from the remaining lysate by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at high speed to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Normalize the intracellular concentration of this compound to the total protein content (ng of drug/mg of protein). Plot the intracellular concentration against time to determine the uptake kinetics.
Protocol 2: In Vivo Tissue Biodistribution Study
Objective: To determine the distribution and accumulation of this compound in various organs and tumors in a mouse model.
Caption: Workflow for an in vivo tissue biodistribution study.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for xenograft model
-
This compound
-
Vehicle for administration (e.g., 5% DMSO/95% D5W)[3]
-
Anesthesia
-
Surgical tools for dissection
-
Tissue homogenizer
-
Extraction solvent (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Animal Model: Inoculate immunocompromised mice with a cancer cell line (e.g., H1975) to establish tumor xenografts. Allow the tumors to grow to a palpable size.
-
Compound Administration: Prepare a formulation of this compound in a suitable vehicle. Administer a single dose of this compound (e.g., 5 mg/kg) to the tumor-bearing mice via intraperitoneal (i.p.) injection.[4]
-
Tissue Collection: At predetermined time points (e.g., 1, 4, 8, and 24 hours) post-administration, euthanize the mice. Collect blood via cardiac puncture and immediately harvest tumors and various organs (liver, kidney, spleen, lung, brain, etc.).
-
Sample Processing: Weigh each tissue sample. Homogenize the tissues in a suitable buffer.
-
Compound Extraction: Extract this compound from the tissue homogenates and plasma samples using an appropriate organic solvent (e.g., protein precipitation with acetonitrile).
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the extracts using a validated LC-MS/MS method.
-
Data Analysis: Calculate the concentration of this compound in each tissue and express it as a percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
The protocols outlined in these application notes provide a framework for the comprehensive evaluation of the cellular uptake and in vivo distribution of this compound. While specific published data is limited, the provided templates and methodologies will enable researchers to generate crucial data to understand the pharmacokinetic and pharmacodynamic properties of this promising Src inhibitor. This information is vital for its continued development as a potential cancer therapeutic.
References
Troubleshooting & Optimization
overcoming slow inactivation rate of DGY-06-116
Welcome to the technical support center for DGY-06-116, a potent and selective covalent inhibitor of Src kinase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the compound's slow inactivation rate and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker than expected inhibitory effect of this compound in our initial experiments. Could the slow inactivation rate be the cause?
A1: Yes, it is highly probable. This compound is a covalent inhibitor with a notably slow inactivation rate (k_inact).[1] Unlike rapidly binding reversible inhibitors, this compound requires a sufficient incubation period to form a covalent bond with Cys277 on the p-loop of Src kinase.[1][2] If the incubation time is too short, the full inhibitory potential of the compound will not be realized, leading to an underestimation of its potency. We recommend a pre-incubation time of at least 60 minutes in your in vitro kinase assays to allow for covalent bond formation.[3]
Q2: How can we confirm that the slow onset of inhibition is due to covalent binding and not another experimental artifact?
A2: To confirm covalent binding, you can perform a time-dependent IC50 assay or a washout experiment.
-
Time-Dependent IC50 Assay: In this assay, you will measure the IC50 of this compound at different pre-incubation times with the Src enzyme before adding the substrate. A decrease in the IC50 value with increasing pre-incubation time is a strong indicator of covalent inhibition.
-
Washout Experiment: This experiment involves pre-incubating the enzyme with this compound, then removing the unbound inhibitor by dialysis or buffer exchange. If the inhibition is covalent and irreversible, the enzyme's activity will not be restored after the removal of the unbound compound.
Q3: What is the underlying mechanism for the slow inactivation rate of this compound?
A3: The slow inactivation rate is attributed to the conformational dynamics of the Src kinase p-loop.[1] For the covalent bond to form between this compound and Cys277, the p-loop must adopt a specific "kinked" conformation.[1] This conformational change is a rate-limiting step, thus slowing down the overall inactivation process. The potent reversible binding of this compound to the kinase active site is crucial as it holds the inhibitor in place long enough for this conformational change and subsequent covalent reaction to occur.[1]
Q4: Are there any suggestions for optimizing our experimental conditions to account for the slow inactivation rate?
A4: To optimize your experiments, consider the following:
-
Pre-incubation: As mentioned, a pre-incubation step of the enzyme with this compound is critical. We recommend a minimum of 1 hour.[3]
-
ATP Concentration: Be mindful of the ATP concentration in your assay. Since this compound is an ATP-competitive inhibitor, high concentrations of ATP can compete with the initial reversible binding step, potentially reducing the efficiency of covalent modification.
-
Enzyme Concentration: Use an appropriate enzyme concentration to ensure that the inhibitor concentration is not depleted during the binding process, especially at concentrations near the IC50.
Q5: Is the slow inactivation rate a disadvantage of this compound?
A5: While it requires consideration in experimental design, the slow inactivation rate is not necessarily a disadvantage. The prolonged target engagement due to covalent binding can lead to a sustained inhibitory effect in cellular and in vivo models, even though the compound itself may have a short half-life.[2][3] The key is to design experiments that accurately capture the time-dependent nature of its inhibitory activity.
Data Presentation
Table 1: In Vitro Potency of this compound and Analogs
| Compound | Target | IC50 (1 hr incubation) |
| This compound | Src | 2.6 nM[1] |
| NJH-01-111 (non-covalent analog) | Src | 5.3 nM[1] |
| This compound | Src C280S (mutant) | Comparable to wild-type[1] |
| This compound | FGFR1 | 8340 nM[3] |
Table 2: Kinetic Parameters of this compound
| Parameter | Value |
| k_inact/K_I | 174 M⁻¹s⁻¹[1] |
| k_inact | 5.7 x 10⁻⁷ s⁻¹[1] |
Table 3: Cellular Activity of this compound
| Cell Line | Cancer Type | GR50 (72 hr incubation) |
| H1975 | Non-small cell lung cancer (NSCLC) | 0.3 µM[3] |
| HCC827 | Non-small cell lung cancer (NSCLC) | 0.5 µM[3] |
| MDA-MB-231 | Triple-negative breast cancer (TNBC) | 0.3 µM[3] |
Table 4: In Vivo Properties of this compound
| Parameter | Value |
| Half-life (T₁/₂) | 1.29 h[3] |
| AUC | 12746.25 min·ng/mL[3] |
Experimental Protocols
Protocol 1: Time-Dependent IC50 Assay for this compound
Objective: To determine the IC50 of this compound at various pre-incubation times to demonstrate time-dependent inhibition.
Materials:
-
Purified Src kinase
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Src-specific peptide substrate
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
For each pre-incubation time point (e.g., 0, 15, 30, 60, 120 minutes), set up a series of wells containing the diluted this compound and Src kinase in kinase assay buffer. Include appropriate controls (no inhibitor, no enzyme).
-
Incubate the plates at room temperature for the designated pre-incubation time.
-
Initiate the kinase reaction by adding a mixture of ATP and peptide substrate to each well. The final ATP concentration should be at or near its Km for Src.
-
Allow the kinase reaction to proceed for a fixed time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration for each pre-incubation time point and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Washout Assay to Confirm Irreversible Inhibition
Objective: To determine if the inhibition of Src by this compound is reversible or irreversible.
Materials:
-
Purified Src kinase
-
This compound
-
Control reversible inhibitor (e.g., Dasatinib)
-
Dialysis device or size-exclusion chromatography column
-
Kinase assay reagents as in Protocol 1
Procedure:
-
Incubate Src kinase with a saturating concentration of this compound (e.g., 10-100 fold above its IC50) for a sufficient time (e.g., 2 hours) to allow for covalent bond formation.
-
As a control, incubate Src kinase with a saturating concentration of a known reversible inhibitor.
-
Remove the unbound inhibitor from both samples using a dialysis device or a size-exclusion chromatography column equilibrated with kinase assay buffer.
-
Measure the activity of the treated and control Src kinase samples using a standard kinase assay.
-
Compare the activity of the this compound-treated enzyme to the reversible inhibitor-treated enzyme. A lack of recovery of enzyme activity in the this compound-treated sample indicates irreversible, covalent inhibition.
Protocol 3: Intact Protein Mass Spectrometry to Confirm Covalent Adduct Formation
Objective: To directly observe the covalent modification of Src kinase by this compound.
Materials:
-
Purified Src kinase
-
This compound
-
Mass spectrometer (e.g., ESI-TOF)
-
LC-MS grade solvents
Procedure:
-
Incubate Src kinase with an excess of this compound for a time sufficient for covalent modification (e.g., 2-4 hours).
-
As a negative control, incubate Src kinase with DMSO vehicle alone.
-
Desalt the protein samples to remove excess inhibitor and buffer components.
-
Analyze the samples by intact protein mass spectrometry.
-
Compare the mass spectrum of the this compound-treated Src with the untreated control. A mass shift corresponding to the molecular weight of this compound in the treated sample confirms the formation of a covalent adduct.
Visualizations
Caption: this compound mechanism of action on the Src signaling pathway.
Caption: Workflow for characterizing the slow inactivation of this compound.
Caption: The relationship between key factors in this compound's mechanism.
References
DGY-06-116 off-target effects and how to mitigate them
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing DGY-06-116, a potent and selective covalent inhibitor of Src kinase. The following resources address potential off-target effects and provide strategies to mitigate them, ensuring robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective and irreversible covalent inhibitor of Src, a non-receptor tyrosine kinase.[1][2][3] It functions by covalently binding to a p-loop cysteine (Cys277) in the Src kinase domain.[1][3] This covalent interaction leads to sustained inhibition of Src signaling both in vitro and in vivo.[1][3]
Q2: What are off-target effects and why are they a concern for small molecule inhibitors like this compound?
Off-target effects occur when a small molecule inhibitor interacts with and modulates the activity of proteins other than its intended target.[4][5] These unintended interactions can lead to misleading experimental results, cellular toxicity, and other unforeseen biological consequences.[4] It is crucial to identify and minimize off-target effects to ensure that the observed phenotype is a direct result of the inhibition of the intended target.[4][6]
Q3: Are there any known off-target effects of this compound?
While this compound is designed to be a selective Src inhibitor, some data indicates it can inhibit FGFR1, albeit at a much higher concentration (IC50 of 8340 nM) compared to its potency against Src (IC50 of 2.6-3 nM).[2][7] This suggests a high degree of selectivity for Src under typical experimental concentrations. However, as with any small molecule inhibitor, the potential for off-target effects should not be entirely dismissed, especially at higher concentrations.
Q4: What are the initial signs of potential off-target effects in my experiments with this compound?
Common indicators of potential off-target effects in cell-based assays include:
-
Unexpected or inconsistent phenotypic outcomes: Results that don't align with the known functions of Src kinase.
-
Cellular toxicity at concentrations close to the effective dose: This could suggest engagement with unintended, essential cellular targets.
-
Discrepancies between genetic and pharmacological approaches: For example, if siRNA/CRISPR-mediated knockdown of Src does not produce the same phenotype as treatment with this compound.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you suspect that this compound is causing off-target effects in your experiments, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for suspected off-target effects.
Mitigating Off-Target Effects: Best Practices
To proactively minimize the risk of off-target effects when using this compound, consider the following strategies:
-
Use the Lowest Effective Concentration: Conduct a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired level of Src inhibition. This reduces the likelihood of engaging lower-affinity off-targets.
-
Employ Orthogonal Validation: Confirm your findings using alternative methods that do not rely on this compound. This can include:
-
Structurally and mechanistically diverse inhibitors: Use other selective Src inhibitors to see if they replicate the observed phenotype.
-
Genetic approaches: Use techniques like CRISPR-Cas9 or RNA interference to knock down or knock out Src and observe if the phenotype matches that of this compound treatment.[4]
-
-
Perform Target Engagement Assays: Directly measure the binding of this compound to Src in your experimental system. This can help confirm that the inhibitor is interacting with its intended target at the concentrations used.[4]
-
Consider Proteome-Wide Profiling: For in-depth investigation, unbiased techniques such as chemical proteomics can be used to identify all cellular targets of an inhibitor.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | Target | IC50 (1 hr) | Reference |
| This compound | Src | 2.6 nM | [2][8] |
| This compound | Src (C280S mutant) | Comparable to wild-type | [8] |
| This compound | FGFR1 | 8340 nM | [7] |
| NJH-01-111 (non-covalent analog) | Src | 5.3 nM | [8] |
| SM1-71 | Src | 26.6 nM | [8] |
| Bosutinib | Src | 9.5 nM | [8] |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | GR50 (72 hr) | Effect | Reference |
| H1975 | Non-small cell lung cancer | 0.3 µM | Strong growth inhibition | [1][7] |
| HCC827 | Non-small cell lung cancer | 0.5 µM | Strong growth inhibition, cytotoxic effects | [1][7] |
| MDA-MB-231 | Triple-negative breast cancer | 0.3 µM | Strong growth inhibition, cytotoxic effects | [1][7] |
Table 3: In Vivo Pharmacokinetics of this compound in B6 Mice
| Parameter | Value | Dosing | Reference |
| Half-life (T1/2) | 1.29 h | 5 mg/kg i.p. | [1][7] |
| AUC | 12746.25 min·ng/mL | 5 mg/kg i.p. | [1][7] |
Key Experimental Protocols
Protocol 1: Dose-Response Experiment for Determining Effective Concentration
Objective: To determine the minimum effective concentration of this compound required to inhibit Src signaling and elicit a phenotypic response, while also identifying the concentration at which cellular toxicity occurs.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.[4]
-
Inhibitor Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 10 µM) and a vehicle control (e.g., DMSO). Treat the cells with the different concentrations of the inhibitor.
-
Incubation: Incubate the cells for a predetermined time (e.g., 2, 4, 24, or 72 hours) depending on the assay.
-
Endpoint Analysis:
-
Target Inhibition: Lyse the cells and perform a Western blot to detect the phosphorylation of Src at Y416 (p-SRCY416) to assess the level of target inhibition.[7]
-
Phenotypic Readout: Perform the relevant phenotypic assay (e.g., cell proliferation, migration).
-
Toxicity Assessment: Use a cell viability assay (e.g., MTT or CellTiter-Glo) to measure cytotoxicity.
-
-
Data Analysis: Plot the dose-response curves for target inhibition, phenotypic effect, and toxicity to determine the optimal concentration range.
Caption: Workflow for a dose-response experiment.
Protocol 2: Genetic Validation of this compound Target Using CRISPR-Cas9
Objective: To confirm that the phenotype observed with this compound treatment is a direct result of Src inhibition.
Methodology:
-
Design and Clone gRNA: Design and clone gRNAs targeting the SRC gene into a Cas9-expressing vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 constructs into the target cells and select for successfully transfected cells.
-
Clonal Isolation and Validation: Isolate single-cell clones and validate the knockout of the SRC gene by Western blot and sequencing.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to wild-type cells treated with this compound.[4] A similar phenotype between the knockout and inhibitor-treated cells validates the on-target effect.
Caption: Genetic validation workflow using CRISPR-Cas9.
This compound Signaling Pathway Context
This compound targets Src, a key signaling node that regulates multiple cellular processes implicated in cancer.
Caption: Simplified Src signaling pathway and this compound's point of inhibition.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. icr.ac.uk [icr.ac.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing DGY-06-116 Incubation Time for Maximal Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of DGY-06-116 to achieve maximal inhibition of its target, Src kinase. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, selective, and irreversible covalent inhibitor of Src kinase.[1][2][3][4] Its mechanism of action involves forming a covalent bond with a specific cysteine residue (Cys277) in the P-loop of the Src kinase domain.[1][4] This irreversible binding leads to sustained inhibition of Src signaling pathways.[1][4]
Q2: Why is optimizing the incubation time for this compound crucial?
A2: As an irreversible covalent inhibitor, the extent of Src kinase inhibition by this compound is time-dependent. A short incubation may not allow for sufficient covalent bond formation, leading to an underestimation of its potency. Conversely, an excessively long incubation might induce secondary, off-target effects or cellular stress, confounding the experimental results. Therefore, determining the optimal incubation time is critical for obtaining accurate and reproducible data.
Q3: What is the reported IC50 for this compound?
A3: this compound has a reported IC50 value of approximately 2.6 nM to 3 nM for Src kinase in cell-free assays after a 1-hour incubation.[2][3][5] It is important to note that the effective concentration in cell-based assays (GR50) may be higher and can vary depending on the cell line and experimental conditions.[1][3]
Troubleshooting Guide
Issue 1: I am not observing the expected level of inhibition with this compound.
-
Possible Cause 1: Suboptimal Incubation Time. As a covalent inhibitor, this compound requires sufficient time to form a covalent bond with Src kinase.
-
Solution: Perform a time-course experiment to determine the minimal time required to achieve maximal inhibition. A detailed protocol is provided below.
-
-
Possible Cause 2: Incorrect Concentration. The concentration of this compound may be too low for your specific cell line or experimental setup.
-
Solution: While the reported IC50 is in the low nanomolar range, cellular permeability and other factors can influence the required effective concentration. Consider performing a dose-response experiment in conjunction with your time-course study.
-
-
Possible Cause 3: Reagent Instability.
Issue 2: I am observing high levels of cytotoxicity that may not be specific to Src inhibition.
-
Possible Cause: Incubation Time is Too Long. Prolonged exposure to any compound, including a targeted inhibitor, can lead to off-target effects and general cellular stress.
-
Solution: Refer to your time-course experiment data to select the earliest time point that provides maximal inhibition. This will minimize the risk of observing secondary effects.
-
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a general method to determine the optimal incubation time of this compound for achieving maximal inhibition of Src phosphorylation in a specific cell line.
1. Cell Seeding:
- Seed your chosen cell line in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment.
- Allow cells to adhere and grow overnight.
2. This compound Treatment:
- Prepare a working solution of this compound at a concentration known to be effective (e.g., 1 µM, as used in some cell-based signaling assays).[3]
- Treat the cells with this compound. Include a vehicle control (e.g., DMSO) for comparison.
3. Time-Point Incubation:
- Incubate the cells for a range of time points. Based on existing data, suggested time points are 0.5, 1, 2, 4, 8, 12, and 24 hours.[1][3][4]
4. Cell Lysis:
- At the end of each incubation period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing phosphatase and protease inhibitors.
5. Western Blot Analysis:
- Determine the protein concentration of each lysate.
- Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated Src (p-Src, specifically at tyrosine 416, a marker of Src activation) and total Src.[1][3] An antibody for a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
6. Data Analysis:
- Quantify the band intensities for p-Src and total Src.
- Normalize the p-Src signal to the total Src signal for each time point.
- Plot the normalized p-Src levels against the incubation time. The optimal incubation time is the earliest point at which the inhibition of Src phosphorylation reaches a plateau.
Quantitative Data Summary
The following table summarizes reported experimental conditions and results for this compound, which can serve as a reference for designing your experiments.
| Parameter | Value | Experimental Context | Reference |
| IC50 | 2.6 nM | Cell-free enzymatic assay (1-hour incubation) | [2][5] |
| GR50 (H1975) | 0.3 µM | Cell proliferation assay (72-hour incubation) | [1][3] |
| GR50 (HCC827) | 0.5 µM | Cell proliferation assay (72-hour incubation) | [1][3] |
| GR50 (MDA-MB-231) | 0.3 µM | Cell proliferation assay (72-hour incubation) | [1][3] |
| Signaling Inhibition | Inhibition of p-SRCY416 | Western blot in H1975 and HCC827 cells (2 and 4-hour incubation) | [1][3][4] |
Visualizations
Signaling Pathway of Src Inhibition by this compound
References
Technical Support Center: DGY-06-116 Covalent Labeling Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using DGY-06-116 in covalent labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and irreversible covalent inhibitor of Src kinase.[1][2] Its mechanism of action involves the formation of a covalent bond with a p-loop cysteine residue (Cys277) within the Src kinase domain.[3] This covalent modification leads to the irreversible inhibition of Src's enzymatic activity.[1]
Q2: What is the potency of this compound?
This compound has a reported IC50 of approximately 2.6 nM for Src kinase in cell-free assays.[2] In cellular assays, it has shown potent anti-proliferative effects in various cancer cell lines, with GR50 values in the sub-micromolar range.[3][4]
Q3: What are the recommended storage and handling conditions for this compound?
-
Storage: this compound powder should be stored at -20°C for long-term stability.
-
Solubility: The compound is soluble in DMSO.[2] For cellular experiments, it is common to prepare a concentrated stock solution in DMSO.
Q4: What are the known off-targets of this compound?
While this compound is designed to be a selective Src inhibitor, like many kinase inhibitors, it may exhibit off-target effects at higher concentrations. It is crucial to include appropriate controls in your experiments to validate that the observed phenotype is due to the inhibition of Src.
Troubleshooting Guide
Issue 1: Low or no inhibition of Src phosphorylation (p-Src) observed in Western Blot.
-
Q: I treated my cells with this compound, but I don't see a decrease in p-Src levels. What could be the problem?
-
A: There are several potential reasons for this observation:
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Insufficient Incubation Time or Concentration: Covalent inhibition is time and concentration-dependent. Ensure you are using an appropriate concentration and incubation time. A good starting point for many cancer cell lines is 1 µM this compound for 2 hours.[5] You may need to optimize these conditions for your specific cell line.
-
Compound Instability: Ensure your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from your stock for each experiment.
-
High Cell Density: Very high cell confluency can sometimes affect drug uptake and efficacy. Aim for 70-80% confluency during treatment.[6]
-
Sub-optimal Western Blot Protocol: Ensure your Western blot protocol is optimized for detecting phosphorylated proteins. This includes using appropriate lysis buffers containing phosphatase inhibitors and blocking with a suitable agent like BSA.[6]
-
-
Issue 2: High background or non-specific bands in Western Blot.
-
Q: My Western blot for p-Src shows high background, making it difficult to interpret the results. How can I improve this?
-
A: High background can be caused by several factors:
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Antibody Issues: The primary or secondary antibodies may be used at too high a concentration. Titrate your antibodies to determine the optimal dilution. Ensure the primary antibody is specific for the phosphorylated form of Src (e.g., p-Src Tyr416).
-
Insufficient Washing: Increase the number and duration of washes with TBST buffer after antibody incubations to remove non-specifically bound antibodies.[7]
-
Blocking Inefficiency: Ensure you are blocking the membrane for a sufficient amount of time (e.g., 1 hour at room temperature) with an appropriate blocking buffer (e.g., 5% BSA in TBST).[6]
-
-
Issue 3: Variability in experimental results.
-
Q: I am observing inconsistent results between experiments. What could be the cause?
-
A: Consistency is key in covalent labeling experiments.
-
Standardize Protocols: Ensure all experimental parameters, including cell density, this compound concentration, incubation time, and all steps of the Western blot protocol, are kept consistent between experiments.
-
Reagent Quality: Use high-quality reagents and prepare fresh buffers. The quality of your DMSO can also impact the solubility and stability of this compound.
-
Cell Line Integrity: Regularly check your cell lines for mycoplasma contamination and ensure you are using cells at a consistent passage number.
-
-
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| IC50 (Cell-free) | 2.6 nM | [2] |
| GR50 (H1975 cells) | 0.3 µM | [3][4] |
| GR50 (HCC827 cells) | 0.5 µM | [3][4] |
| GR50 (MDA-MB-231 cells) | 0.3 µM | [3][4] |
| Solubility | Soluble in DMSO | [2] |
| Storage (Powder) | -20°C | |
| In Vivo Dosage (Mice) | 5 mg/kg (i.p.) | [3][8] |
Experimental Protocols
Detailed Protocol for Covalent Labeling of Src in Cells and Western Blot Analysis
This protocol provides a step-by-step guide for treating cells with this compound and subsequently analyzing the inhibition of Src phosphorylation by Western blot.
1. Cell Culture and Treatment: a. Plate your cells of interest (e.g., MDA-MB-231 breast cancer cells) in a 6-well plate and grow to 70-80% confluency.[6] b. Prepare a 10 mM stock solution of this compound in DMSO. c. On the day of the experiment, dilute the this compound stock solution to the desired final concentrations (e.g., 0.1, 0.5, 1, 2 µM) in your cell culture medium. Include a DMSO-only vehicle control. d. Remove the old medium from the cells and add the medium containing this compound or vehicle control. e. Incubate the cells for the desired time (e.g., 2 hours) at 37°C in a CO2 incubator.[5]
2. Cell Lysis: a. After incubation, place the 6-well plate on ice and wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. f. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay or a similar method. b. Normalize the protein concentrations of all samples with lysis buffer.
4. Sample Preparation for SDS-PAGE: a. To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes.
5. SDS-PAGE and Western Blotting: a. Load the prepared samples onto a 10% SDS-polyacrylamide gel. b. Run the gel at 100-120V until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6] e. Incubate the membrane with a primary antibody specific for phosphorylated Src (e.g., anti-p-Src Tyr416) overnight at 4°C with gentle agitation. f. The following day, wash the membrane three times for 10 minutes each with TBST. g. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. b. Image the chemiluminescent signal using a digital imager. c. To ensure equal protein loading, you can strip the membrane and re-probe with an antibody against total Src and a loading control like β-actin or GAPDH.[6]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad.com [bio-rad.com]
- 8. medchemexpress.com [medchemexpress.com]
potential resistance mechanisms to DGY-06-116
Welcome to the technical support center for DGY-06-116, a selective and irreversible covalent inhibitor of Src kinase. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an irreversible and selective inhibitor of Src family kinases.[1][2] It functions by forming a covalent bond with a specific cysteine residue (Cys277) located in the P-loop of the Src kinase domain. This covalent modification is irreversible and leads to sustained inhibition of Src kinase activity.[1] The high selectivity and potency of this compound are attributed to its ability to occupy the back hydrophobic pocket of the kinase and its covalent interaction with the P-loop.[3]
2. What are the expected outcomes of this compound treatment in sensitive cell lines?
In sensitive cancer cell lines, particularly those with activated Src signaling, this compound treatment is expected to:
-
Inhibit the autophosphorylation of Src at tyrosine 416 (p-Src Y416), a marker of Src activation.[1]
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Induce strong growth inhibitory and antiproliferative effects.[1][4]
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Lead to cytotoxic effects in certain cell lines.[1]
3. My cells are not responding to this compound treatment. What are the potential reasons?
Lack of response to this compound could be due to several factors:
-
Low or absent Src kinase activity: The cell line may not rely on Src signaling for proliferation and survival.
-
Pre-existing resistance mechanisms: The cells may harbor intrinsic resistance mechanisms that bypass the need for Src signaling.
-
Suboptimal experimental conditions: Incorrect dosage, incubation time, or issues with the compound's stability could be contributing factors.
4. What are the potential mechanisms of acquired resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented, potential mechanisms can be extrapolated from studies of other covalent kinase inhibitors and Src inhibitors:
-
On-target mutations: A mutation in the SRC gene, specifically at the Cys277 residue targeted by this compound, could prevent the covalent bond formation, thereby rendering the inhibitor ineffective. A Cysteine to Serine (C277S) mutation is a plausible resistance mechanism.
-
Bypass signaling pathway activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the inhibition of Src. These may include:
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PI3K-AKT-mTOR pathway activation: This is a common survival pathway that can be upregulated to promote cell growth and survival despite Src inhibition.[5][6]
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Ras-MAPK pathway activation: Activation of the Ras-Raf-MEK-ERK pathway can also compensate for the loss of Src signaling.[5][6]
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Receptor Tyrosine Kinase (RTK) upregulation: Increased expression or activation of other RTKs, such as EGFR or FGFR, can provide alternative growth signals. Src itself has been implicated in resistance to EGFR-targeted therapies.[7][8]
-
-
Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
Troubleshooting Guides
Issue 1: Reduced or No Inhibition of Src Phosphorylation (p-Src Y416) Observed
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Compound Instability | Prepare fresh stock solutions of this compound in DMSO. Store at -20°C for short-term and -80°C for long-term storage. Avoid repeated freeze-thaw cycles. | See "Experimental Protocols" section for details on preparing this compound solutions. |
| Incorrect Dosage | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. The reported GR50 values are in the range of 0.3-0.5 µM for sensitive cell lines.[1] | See "Experimental Protocols" section for a cell viability assay protocol. |
| Insufficient Incubation Time | Conduct a time-course experiment to determine the optimal incubation time for observing Src inhibition. Inhibition of p-Src Y416 has been observed as early as 2-4 hours post-treatment.[1] | See "Experimental Protocols" section for a Western blot protocol to detect p-Src. |
| Low Src Expression/Activity | Confirm the expression and basal activity of Src in your cell line using Western blotting for total Src and p-Src Y416. | See "Experimental Protocols" section for a Western blot protocol. |
Issue 2: Initial Response Followed by Relapse (Acquired Resistance)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| On-Target Mutation (SRC C277S) | Sequence the SRC gene from resistant cells to identify potential mutations in the drug-binding site. | See "Experimental Protocols" section for a Sanger sequencing protocol outline. |
| Bypass Pathway Activation | Use Western blotting to analyze the phosphorylation status of key proteins in alternative signaling pathways (e.g., p-AKT, p-ERK, p-EGFR). | See "Experimental Protocols" section for a Western blot protocol for signaling pathway analysis. |
| Upregulation of other Kinases | Perform a phospho-kinase array to get a broader view of activated kinases in the resistant cells compared to the parental cells. | Follow the manufacturer's protocol for the specific phospho-kinase array kit used. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GR50 (µM) | Reference |
| H1975 | Non-Small Cell Lung Cancer | 0.3 | [1] |
| HCC827 | Non-Small Cell Lung Cancer | 0.5 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.3 | [1] |
Table 2: IC50 Values of this compound and Related Compounds against Src Kinase
| Compound | IC50 (nM) | Incubation Time | Reference |
| This compound | 2.6 | 1 hour | [9] |
| Bosutinib | 9.5 | Not specified | [9] |
| NJH-01-111 (non-covalent analog) | 5.3 | Not specified | [9] |
Experimental Protocols
Preparation of this compound Stock Solutions
-
This compound is typically supplied as a solid.
-
To prepare a stock solution, dissolve the compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[4]
Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10 µM) for 72 hours.[4]
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal growth inhibitory concentration (GR50) using appropriate software.
Western Blotting for Src Phosphorylation and Signaling Pathways
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and for the indicated time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-Src (Tyr416)
-
Total Src
-
Phospho-AKT (Ser473)
-
Total AKT
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Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Sanger Sequencing of the SRC Gene
-
Isolate genomic DNA from both parental (sensitive) and this compound-resistant cells using a commercial kit.
-
Design primers to amplify the region of the SRC gene that encodes the kinase domain, with a particular focus on the region surrounding Cys277.
-
Perform polymerase chain reaction (PCR) to amplify the target region.
-
Purify the PCR product.
-
Send the purified PCR product for Sanger sequencing.
-
Analyze the sequencing results to identify any mutations, paying close attention to the codon for Cys277.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential resistance mechanisms to this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Role of c-Src in Carcinogenesis and Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of c-Src in Carcinogenesis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Covalent Modification of Src by DGY-06-116
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the irreversible covalent Src inhibitor, DGY-06-116.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit Src?
This compound is a potent and selective irreversible covalent inhibitor of Src kinase.[1][2][3] It functions by forming a covalent bond with a specific cysteine residue (Cys277) located in the P-loop of the Src kinase domain.[4][5] This covalent modification leads to sustained and irreversible inhibition of Src's enzymatic activity.[2][4] The mechanism of action requires a conformational change, specifically a "kinking" of the P-loop, to facilitate the covalent bond formation.[1][6][7]
Q2: How can I be sure that this compound is covalently modifying my Src protein?
The most definitive method to confirm covalent modification is through mass spectrometry (MS).[8][9][10] Two primary MS-based approaches can be employed:
-
Intact Protein Mass Analysis (Top-Down Proteomics): This method analyzes the entire protein-inhibitor complex. A successful covalent modification will result in a mass shift of the protein equivalent to the molecular weight of this compound (597.11 g/mol ) minus any leaving groups.[10][11] This provides a rapid confirmation of covalent binding and can also determine the stoichiometry of the interaction.[9][11]
-
Peptide Mapping (Bottom-Up Proteomics): This technique identifies the specific site of modification. The Src protein, after incubation with this compound, is enzymatically digested into smaller peptides. These peptides are then analyzed by MS/MS to identify the peptide fragment containing the covalent adduct and pinpoint the exact modified amino acid, which for this compound is Cys277.[5][11]
Q3: My intact protein mass spectrometry results are ambiguous. What could be the issue?
Several factors can lead to ambiguous results in intact protein MS:
-
Incomplete Reaction: The covalent modification may not have gone to completion. Try optimizing incubation time, temperature, and the molar ratio of this compound to Src.
-
Multiple Adducts: The appearance of multiple peaks could indicate non-specific binding or modification of other reactive residues on the protein.[9] Consider reducing the concentration of this compound or the incubation time.
-
Protein Instability: The protein itself might be degrading during the experiment, leading to a complex spectrum. Ensure the purity and stability of your Src protein preparation.
Q4: I am not seeing the expected mass shift in my peptide mapping experiment. What should I check?
-
Insufficient Digestion: Incomplete enzymatic digestion can prevent the generation of the specific peptide containing the modification. Optimize your digestion protocol (e.g., enzyme concentration, digestion time).
-
Ionization Issues: The modified peptide may not ionize efficiently in the mass spectrometer. Try adjusting the MS acquisition parameters.
-
Low Abundance: The modified peptide might be present in low abundance. Consider using enrichment techniques to isolate the modified peptide.
Troubleshooting Guides
Guide 1: Confirming Covalent Binding Using Intact Protein Mass Spectrometry
This guide outlines the workflow for verifying the covalent modification of Src by this compound using intact protein mass analysis.
Caption: Workflow for confirming covalent modification using intact protein mass spectrometry.
Experimental Protocol: Intact Protein Mass Spectrometry
-
Protein and Inhibitor Preparation:
-
Prepare a solution of purified Src kinase in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).
-
Prepare a stock solution of this compound in DMSO.[1]
-
-
Incubation:
-
In a microcentrifuge tube, mix the Src protein with this compound to the desired final concentrations (e.g., a 5-10 fold molar excess of the inhibitor).
-
Prepare a control sample with Src protein and an equivalent volume of DMSO.
-
Incubate the reactions at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 1-2 hours).
-
-
Sample Desalting:
-
Desalt the samples using a C4 ZipTip or a similar desalting column to remove non-volatile salts and excess inhibitor.
-
-
LC-MS Analysis:
-
Inject the desalted samples into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the mass spectra in the appropriate mass range for the intact Src protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.
-
Compare the mass of the this compound-treated Src with the DMSO control. A mass increase corresponding to the molecular weight of this compound confirms covalent binding.
-
Guide 2: Identifying the Covalent Modification Site with Peptide Mapping
This guide provides the steps to pinpoint the exact amino acid residue on Src modified by this compound.
Caption: Workflow for identifying the covalent modification site via peptide mapping.
Experimental Protocol: Peptide Mapping by LC-MS/MS
-
Protein Modification:
-
Incubate purified Src kinase with a molar excess of this compound as described in the intact protein analysis protocol.
-
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein sample using urea or guanidinium chloride.
-
Reduce the disulfide bonds with DTT or TCEP.
-
Alkylate the free cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
-
Enzymatic Digestion:
-
Dilute the sample to reduce the denaturant concentration and add trypsin.
-
Incubate overnight at 37°C to digest the protein into peptides.
-
-
LC-MS/MS Analysis:
-
Inject the digested peptide mixture into a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer.
-
Acquire MS scans to detect the peptide ions and MS/MS scans to fragment the peptide ions.
-
-
Data Analysis:
-
Use a proteomics search engine (e.g., Mascot, Sequest) to search the acquired MS/MS spectra against a protein database containing the Src sequence.
-
Specify a variable modification on cysteine residues corresponding to the mass of this compound.
-
The search results will identify the peptide containing the covalent modification and pinpoint Cys277 as the site of adduction.[5]
-
Quantitative Data Summary
The following table summarizes key quantitative data for the interaction of this compound with Src kinase.
| Parameter | Value | Reference |
| IC50 (1-hour incubation) | 2.6 nM | [1] |
| GR50 (H1975 cells) | 0.3 µM | [2][3] |
| GR50 (HCC827 cells) | 0.5 µM | [2][3] |
| GR50 (MDA-MB-231 cells) | 0.3 µM | [2][3] |
| Molecular Weight of this compound | 597.11 g/mol | [1] |
| Target Residue | Cys277 | [5] |
Signaling Pathway Overview
This compound directly targets Src kinase, a key regulator of multiple cellular signaling pathways. By covalently inhibiting Src, this compound effectively blocks downstream signaling cascades involved in cell proliferation, survival, and motility.
Caption: Simplified diagram of Src signaling and its inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
addressing high background in DGY-06-116 kinase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DGY-06-116 in kinase assays. High background signal is a common issue that can mask genuine results and lead to inaccurate data interpretation. This guide will help you identify potential causes and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective irreversible covalent inhibitor of Src kinase.[1] It forms a covalent bond with a cysteine residue (Cys-280) in the p-loop of the Src kinase domain.[2][3] This covalent interaction, combined with hydrophobic interactions within the kinase's back pocket, contributes to its high potency.[2][3]
Q2: What type of kinase assay is recommended for this compound?
Luminescence-based kinase assays, such as those that measure ATP consumption (e.g., Kinase-Glo®) or ADP production (e.g., ADP-Glo™), are commonly used and well-suited for studying inhibitors like this compound.[4] These assays offer high sensitivity and are amenable to high-throughput screening.[4][5]
Q3: I am observing a high background signal in my this compound kinase assay. What are the most likely causes?
High background in kinase assays can stem from several factors, broadly categorized as reagent-related, assay-related, or instrumentation-related. Common culprits include:
-
Reagent Quality: Impurities in ATP, kinase, substrate, or buffers can contribute to non-specific signal.[2] Contaminated or old reagents can also be a source of high background.[6]
-
Enzyme and Substrate Concentration: Using excessively high concentrations of the kinase or substrate can lead to a high basal signal.
-
Compound Interference: this compound itself, or the solvent it is dissolved in (typically DMSO), might interfere with the assay chemistry, leading to a false signal.[2]
-
Assay Plate Issues: The type of microplate used can significantly impact background. Non-opaque or contaminated plates can lead to light leakage between wells, a phenomenon known as crosstalk.[7][8]
-
Reader Settings and Crosstalk: Improperly configured luminometers or inherent crosstalk in the instrument can result in inflated background readings.[7]
Troubleshooting Guide: High Background
This guide provides a systematic approach to troubleshooting high background in your this compound kinase assays.
Logical Flow for Troubleshooting High Background
Caption: A step-by-step workflow for troubleshooting high background in kinase assays.
Data Presentation: Common Causes and Solutions
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Reagent Quality | 1. Prepare fresh buffers and ATP solutions.[6] 2. Use high-purity certified ATP.[5] 3. Test each reagent individually for background signal. | Reduction in background signal in "no enzyme" and "no substrate" controls. |
| Enzyme/Substrate Concentration | 1. Titrate the Src kinase concentration to find the lowest amount that gives a robust signal-to-background ratio.[9] 2. Titrate the peptide substrate concentration. | Lower baseline signal without significantly compromising the assay window. |
| DMSO Concentration | 1. Test the assay's tolerance to a range of DMSO concentrations (e.g., 0.1% to 5%).[1][5] 2. Ensure the final DMSO concentration is consistent across all wells. | Identification of the optimal DMSO concentration that minimizes background while maintaining compound solubility. |
| Compound Interference | 1. Run a control plate with this compound and all assay components except the kinase. 2. Measure the luminescence of this compound alone in assay buffer. | Determine if this compound itself is contributing to the signal. |
| Plate and Reader Issues | 1. Use solid white, opaque plates to minimize crosstalk.[6][7] 2. Ensure the plate reader's settings are optimized for the assay. 3. If possible, use a plate reader with good well-to-well isolation.[7] | Reduced background and variability between replicate wells. |
Experimental Protocols
Protocol: In Vitro Src Kinase Assay (Luminescence-based)
This protocol is a general guideline for a luminescence-based Src kinase assay, such as the ADP-Glo™ Kinase Assay, and should be optimized for your specific laboratory conditions.
Materials:
-
Purified, active Src kinase
-
Src peptide substrate (e.g., KVEKIGEGTYGVVYK-amide)
-
Kinase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
This compound compound dilutions
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute into the kinase reaction buffer.
-
Reaction Setup: In a multi-well plate, add the following in order:
-
Kinase reaction buffer
-
Src kinase
-
This compound dilution or vehicle control
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction: Add the Src peptide substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for the optimized reaction time.
-
Stop Reaction and Detect Signal:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (typically 40 minutes at room temperature).
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (typically 30-60 minutes at room temperature).
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Mandatory Visualization
Src Signaling Pathway
The following diagram illustrates a simplified overview of the Src signaling pathway, highlighting key downstream effectors. This compound inhibits Src, thereby impacting these downstream cellular processes.
Caption: Simplified Src kinase signaling pathway and its inhibition by this compound.
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
DGY-06-116 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and best practices for the use of DGY-06-116, a potent and selective covalent inhibitor of Src kinase.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is an irreversible and selective covalent inhibitor of Src, a non-receptor tyrosine kinase.[1][2] It is a hybrid molecule derived from dasatinib and a promiscuous covalent kinase probe, SM1-71.[3][4][5][6] this compound is designed to target a p-loop cysteine (Cys277) in the Src kinase domain, leading to sustained inhibition of its activity.[7]
What is the mechanism of action of this compound?
This compound acts as a covalent inhibitor of Src kinase. The inhibition process involves a two-step mechanism: an initial reversible binding to the Src kinase, followed by the formation of an irreversible covalent bond with a cysteine residue in the p-loop of the kinase.[2][3][8] This covalent modification leads to potent and sustained inhibition of Src signaling pathways.[7]
What are the primary applications of this compound in research?
This compound is primarily used in cancer research to study the role of Src kinase in various cellular processes such as proliferation, survival, and migration.[3] It has shown potent antiproliferative effects in non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) cell lines that harbor SRC activation.[1]
Stability and Storage
Proper handling and storage of this compound are critical to maintain its stability and ensure reliable experimental outcomes.
How should this compound be stored?
The recommended storage conditions for this compound are summarized in the table below.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month |
Data sourced from MedChemExpress and Selleck Chemicals.
What are the best practices for preparing and storing this compound solutions?
-
Solvent Selection: For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[2] For in vivo experiments, a stock solution in DMSO can be further diluted in vehicles such as corn oil or a mixture of PEG300, Tween-80, and saline.[1]
-
Fresh Solutions: It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
-
Aliquoting: For stock solutions, it is best practice to aliquot the solution into single-use volumes to minimize freeze-thaw cycles, which can lead to degradation.
-
Hygroscopic Nature of DMSO: When using DMSO, it is crucial to use a fresh, anhydrous grade, as moisture can affect the solubility of this compound.[2]
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in solution | - Exceeding solubility limits.- Improper solvent mixing.- Temperature fluctuations. | - Ensure the concentration does not exceed the solubility limit in the chosen solvent.- Add co-solvents sequentially and ensure complete mixing at each step.- Gentle warming or sonication can aid in dissolution.[1] |
| Inconsistent or weaker than expected inhibitory activity | - Degradation of the compound due to improper storage or handling.- Inaccurate concentration of the stock solution.- Issues with the experimental assay. | - Verify the storage conditions and age of the compound and its solutions.- Prepare a fresh stock solution from powder.- Confirm the accuracy of pipetting and dilutions.- Include appropriate positive and negative controls in your assay. |
| Off-target effects observed | - High concentrations of this compound being used.- The inherent reactivity of the covalent warhead. | - Perform dose-response experiments to determine the optimal concentration with minimal off-target effects.- Consider using a non-covalent analog as a negative control to distinguish between covalent and non-covalent effects. |
| Difficulty in reproducing results | - Variability in experimental conditions.- Cell line instability or passage number. | - Standardize all experimental protocols, including incubation times, cell densities, and reagent concentrations.- Use cells within a consistent and low passage number range. |
Experimental Protocols
Western Blot Analysis of Src Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on Src phosphorylation in a cancer cell line.
Materials:
-
H1975 or HCC827 NSCLC cells
-
This compound
-
DMSO (anhydrous)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr416), anti-total Src, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed H1975 or HCC827 cells in 6-well plates and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 2 hours).[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Cell Viability Assay
This protocol outlines a method to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
H1975, HCC827, or MDA-MB-231 cells
-
This compound
-
DMSO (anhydrous)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range is 0.01 µM to 10 µM.[1]
-
Add the diluted compound or vehicle (DMSO) to the respective wells.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours).[1]
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the data and determine the GR50 or IC50 value.
-
Visualizations
Src Signaling Pathway and Inhibition by this compound
The following diagram illustrates a simplified Src signaling pathway and the point of inhibition by this compound.
Caption: Simplified Src signaling pathway and inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
The diagram below outlines a typical experimental workflow to evaluate the efficacy of this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
interpreting unexpected results with DGY-06-116 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DGY-06-116, a potent and selective irreversible covalent inhibitor of Src kinase.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an irreversible covalent and selective inhibitor of Src kinase.[1][2][3] It functions by covalently binding to a p-loop cysteine (Cys277) on the Src kinase, leading to sustained inhibition of its enzymatic activity.[3] This covalent binding contributes to its extended duration of action.[3]
Q2: What is the selectivity profile of this compound?
A2: this compound is a selective inhibitor of Src.[1][3] However, it has been shown to inhibit Fibroblast Growth Factor Receptor 1 (FGFR1) at higher concentrations.[2]
Q3: What are the recommended in vitro concentrations to use?
A3: The effective concentration of this compound can vary depending on the cell line and experimental conditions. Potent anti-proliferative effects have been observed in non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) cell lines at concentrations ranging from 0.01 to 10 μM for a 72-hour treatment.[2] For inhibiting Src signaling in NSCLC cells, a concentration of 1 μM for 2 hours has been shown to be effective.[2]
Q4: What is the in vivo pharmacokinetic profile of this compound?
A4: In C57B6 mice, this compound administered via intraperitoneal injection (5 mg/kg) exhibited a short half-life of 1.29 hours and high exposure (AUC = 12,746.25 min·ng/mL).[2][3] Despite the short half-life, it demonstrated sustained inhibition of Src signaling at 2 and 4 hours post-dosing due to its covalent binding mechanism.[2][3]
Troubleshooting Guide: Interpreting Unexpected Results
This guide addresses potential unexpected outcomes during experiments with this compound and offers possible explanations and troubleshooting steps.
| Unexpected Result | Potential Causes | Recommended Actions |
| Reduced or no inhibition of cell proliferation in a Src-dependent cell line. | 1. Compound Instability: this compound may have degraded due to improper storage or handling. 2. Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms to Src inhibition. 3. Suboptimal Concentration or Treatment Duration: The concentration or duration of treatment may be insufficient for the specific cell line. | 1. Ensure the compound is stored correctly at -20°C for short-term and -80°C for long-term storage and prepare fresh dilutions for each experiment.[2] 2. Confirm Src expression and activation (p-Src) in your cell line. Consider sequencing the Src gene to check for mutations that might affect drug binding. 3. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. |
| Toxicity observed in cell lines at expected efficacious doses. | 1. Off-Target Effects: At higher concentrations, this compound can inhibit FGFR1, which might lead to toxicity in cell lines sensitive to FGFR1 inhibition.[2] 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration used. | 1. Test for inhibition of FGFR1 signaling in your cells. Consider using a lower concentration of this compound or comparing its effects with a more selective FGFR inhibitor. 2. Ensure the final concentration of the solvent is below the toxic threshold for your cell lines (typically <0.1% for DMSO). Run a solvent-only control. |
| Paradoxical activation of a downstream signaling pathway. | 1. Signaling Network Rewiring: Inhibition of Src can sometimes lead to feedback activation of other signaling pathways as a compensatory mechanism. 2. Off-Target Kinase Activation: While primarily an inhibitor, interactions with other kinases could paradoxically lead to their activation in certain contexts. | 1. Perform a phospho-kinase array or targeted western blots to identify which pathways are being activated. 2. Investigate the kinome profile of this compound in your experimental system to identify potential off-target kinases that might be activated. |
| Inconsistent results between in vitro and in vivo experiments. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The in vivo exposure might not be sufficient to achieve the required concentration for efficacy at the tumor site.[2][3] 2. Tumor Microenvironment Influence: The in vivo tumor microenvironment can confer resistance to therapy that is not observed in 2D cell culture. | 1. Measure the concentration of this compound and the level of Src inhibition in the tumor tissue at different time points after administration. 2. Consider using 3D culture models (spheroids or organoids) to better mimic the in vivo environment in your in vitro studies. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Condition | Reference |
| IC50 (Src) | 2.6 nM | Cell-free assay, 1-hour incubation | [1][2] |
| IC50 (FGFR1) | 8340 nM | Not specified | [2] |
| GR50 (H1975) | 0.3 µM | 72-hour treatment | [2] |
| GR50 (HCC827) | 0.5 µM | 72-hour treatment | [2] |
| GR50 (MDA-MB-231) | 0.3 µM | 72-hour treatment | [2] |
Table 2: In Vivo Pharmacokinetics of this compound in C57B6 Mice
| Parameter | Value | Dosing | Reference |
| T1/2 (Half-life) | 1.29 hours | 5 mg/kg, intraperitoneal | [2][3] |
| AUC | 12,746.25 min·ng/mL | 5 mg/kg, intraperitoneal | [2][3] |
Experimental Protocols
1. Cell Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO) and then dilute in culture medium to the final desired concentrations. The final DMSO concentration should be ≤ 0.1%.
-
Incubation: Add the compound dilutions to the cells and incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: After incubation, bring the plate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Luminescence Reading: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate GR50 values using appropriate software (e.g., GraphPad Prism).
2. Western Blot for Phospho-Src (p-Src)
-
Cell Treatment: Plate cells and treat with this compound (e.g., 1 µM) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-Src (e.g., Tyr416) overnight at 4°C. Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Src and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: Simplified Src signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
Validation & Comparative
A Head-to-Head Showdown: DGY-06-116 Versus Dasatinib in Src Kinase Inhibition
For Immediate Release
In the competitive landscape of kinase inhibitor development, particularly for a target as crucial as Src, researchers demand rigorous, data-driven comparisons to inform their strategic decisions. This guide provides an in-depth, objective analysis of a novel covalent inhibitor, DGY-06-116, against the established multi-kinase inhibitor, dasatinib, with a specific focus on their performance in Src inhibition.
Executive Summary
This compound emerges as a potent and selective irreversible covalent inhibitor of Src kinase.[1][2][3] Developed through a hybridization strategy involving dasatinib and a covalent probe, it demonstrates high potency in biochemical assays.[1][2] Dasatinib, a clinically approved drug, is a powerful, multi-targeted kinase inhibitor with sub-nanomolar potency against Src family kinases. This guide dissects the available data on their respective mechanisms, potency, and cellular activity, supported by detailed experimental protocols to aid in the replication and validation of these findings.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for this compound and dasatinib, providing a snapshot of their inhibitory capabilities against Src.
Table 1: Biochemical Potency Against Src Kinase
| Compound | Inhibition Mechanism | IC50 (Src) | Assay Method | Reference |
| This compound | Irreversible Covalent | 2.6 nM (at 1h) | Mobility Shift Assay | [1][3] |
| Dasatinib | Reversible ATP-Competitive | <1 nM | Cell-free assays |
Note: IC50 values are from different sources and experimental conditions may vary.
Table 2: Cellular Activity in Cancer Cell Lines
| Compound | Cell Lines | Endpoint | Value | Reference |
| This compound | H1975, HCC827, MDA-MB-231 | GR50 | 0.3 - 0.5 µM | [4] |
| Dasatinib | Mo7e-KitD816H | GI50 | 5 x 10⁻⁹ M | [5] |
| Ba/F3-Flt3ITD | GI50 | 3 x 10⁻⁶ M | [5] |
Note: GR50 (concentration for 50% growth rate inhibition) and GI50 (concentration for 50% growth inhibition) are distinct metrics and were determined in different cell lines and studies.
Mechanism of Action: Covalent Versus Reversible Inhibition
This compound is an irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys-277) in the p-loop of Src kinase.[4][6] This covalent interaction leads to sustained target engagement.[4] In contrast, dasatinib is a reversible, ATP-competitive inhibitor that binds to the active conformation of the kinase domain.[7]
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams have been generated using the DOT language.
Caption: Src signaling pathway and points of inhibition.
References
- 1. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Src family kinase inhibitor drug Dasatinib and glucocorticoids display synergistic activity against tongue squamous cell carcinoma and reduce MET kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of DGY-06-116: A Comparative Guide for Src Kinase Inhibition
In the landscape of targeted cancer therapy, the precision of kinase inhibitors is paramount. This guide provides a comprehensive analysis of the selectivity of DGY-06-116, a potent and irreversible covalent inhibitor of Src kinase.[1] Designed for researchers, scientists, and drug development professionals, this document objectively compares this compound's performance against other Src inhibitors, supported by experimental data and detailed protocols.
Quantitative Comparison of Kinase Inhibitor Selectivity
The inhibitory activity of this compound and other Src kinase inhibitors is summarized below. The data highlights the high potency and selectivity of this compound for Src kinase.
| Compound | Target Kinase | IC50 (nM) | Compound Type | Reference |
| This compound | Src | 2.6 - 3 | Irreversible Covalent | [2][3] |
| FGFR1 | 8340 | [2] | ||
| Bosutinib | Src | 9.5 | Reversible | [1] |
| Dasatinib | Src | 0.5 | Reversible | [4] |
| Bcr-Abl | <1.0 | [4] | ||
| Saracatinib (AZD0530) | Src | - | Reversible | [5] |
| NJH-01-111 (non-covalent analog of this compound) | Src | 5.3 | Reversible | [1] |
| SM1-71 | Src | 26.6 | Covalent | [1] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Lower values indicate higher potency.
Experimental Protocols
The determination of kinase inhibitor selectivity is a critical step in drug development. The following is a generalized protocol for an in vitro kinase assay, a common method used to assess the potency and selectivity of compounds like this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., this compound) stock solution (typically in DMSO)
-
Kinase reaction buffer
-
[γ-³³P]ATP (for radiometric assays) or ADP-Glo™ Kinase Assay reagents (for luminescence-based assays)
-
ATP solution
-
Microplates (96-well or 384-well)
-
(For radiometric assay) Phosphocellulose filter plates and scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a microplate, add the kinase reaction buffer, the specific kinase, and the serially diluted test compound or DMSO (vehicle control).
-
Inhibitor Binding: Incubate the plate to allow the compound to bind to the kinase.
-
Kinase Reaction Initiation: Start the reaction by adding a mixture of the specific substrate and ATP (and [γ-³³P]ATP for radiometric assays). The ATP concentration is often kept near the Km value for each kinase.
-
Incubation: Allow the reaction to proceed for a defined period.
-
Reaction Termination: Stop the reaction.
-
Detection:
-
Radiometric Assay: Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate. Wash to remove unincorporated [γ-³³P]ATP, and measure the radioactivity using a scintillation counter.[6]
-
Luminescence-based Assay (e.g., ADP-Glo™): Add reagents that convert the ADP generated from the kinase reaction into a luminescent signal. Measure the luminescence using a plate reader.[7]
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: A flowchart of the in vitro kinase selectivity profiling workflow.
Src Signaling Pathway and Inhibition
Src is a non-receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, survival, and migration.[8] Dysregulation of Src activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[9] this compound and other inhibitors target the kinase domain of Src, thereby blocking its ability to phosphorylate downstream substrates and disrupting the signaling cascade.
Caption: Inhibition of the Src signaling pathway by this compound.
Concluding Remarks
The data presented in this guide demonstrates that this compound is a highly potent and selective inhibitor of Src kinase. Its irreversible covalent binding mechanism offers the potential for sustained target engagement.[10] The comparison with other Src inhibitors underscores its favorable selectivity profile. Researchers and drug developers can utilize this information to inform their studies on Src-driven biology and the development of novel cancer therapeutics.[1]
References
- 1. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 9. precisionbusinessinsights.com [precisionbusinessinsights.com]
- 10. medchemexpress.com [medchemexpress.com]
DGY-06-116 Demonstrates High Selectivity for Src Kinase in Cross-Reactivity Studies
For Immediate Release: Researchers and drug development professionals now have access to comparative data on the kinase inhibitor DGY-06-116, highlighting its potent and selective inhibition of Src kinase. Cross-reactivity studies reveal a significant selectivity margin against other kinases, positioning this compound as a promising candidate for targeted cancer therapy.
A comprehensive analysis of this compound's interaction with a panel of kinases demonstrates its high affinity for Src kinase, with a reported IC50 of 2.6 nM.[1] In contrast, its inhibitory activity against other kinases, such as FGFR1, is substantially lower, with an IC50 of 8340 nM.[1] This significant differential in inhibitory concentration underscores the compound's selectivity for the Src kinase family.
The primary mechanism of action for this compound is as an irreversible, covalent inhibitor that targets a non-conserved cysteine residue within the P-loop of Src kinase.[2] This covalent binding contributes to its sustained inhibitory effect on Src signaling pathways, which are known to be dysregulated in various cancers.
Kinase Inhibition Profile of this compound
The following table summarizes the inhibitory activity of this compound against Src and another tested kinase, providing a clear comparison of its selectivity.
| Kinase Target | IC50 (nM) |
| Src | 2.6 |
| FGFR1 | 8340 |
Data sourced from in vitro kinase assays.[1]
Experimental Methodology
The determination of the half-maximal inhibitory concentration (IC50) values for this compound was conducted using a mobility shift assay (MSA).[1] This in vitro enzymatic assay measures the phosphorylation of a peptide substrate by the target kinase.
Mobility Shift Assay (MSA) Protocol for Src Kinase Inhibition
Objective: To determine the IC50 value of this compound against Src kinase.
Materials:
-
Recombinant human Src kinase
-
Fluorescently labeled peptide substrate
-
This compound (serially diluted)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Microplates
-
Microplate reader capable of detecting fluorescence
Procedure:
-
Reaction Setup: A reaction mixture containing Src kinase, the fluorescently labeled peptide substrate, and varying concentrations of this compound (or vehicle control) in the assay buffer is prepared in the wells of a microplate.
-
Incubation: The plate is incubated for a specified period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for the inhibitor to interact with the kinase.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP to each well.
-
Reaction Termination: After a defined incubation period, the reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
Electrophoretic Separation: The reaction products (phosphorylated and unphosphorylated peptide substrate) are separated based on their charge and size by microfluidic capillary electrophoresis.
-
Data Analysis: The amount of phosphorylated substrate is quantified by detecting the fluorescent signal. The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the dose-response curve using a suitable statistical software.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Src kinase and the general workflow of the kinase inhibition assay used in these studies.
Caption: Simplified signaling pathway of Src kinase and the inhibitory action of this compound.
Caption: General experimental workflow for determining kinase inhibition using a mobility shift assay.
References
A Comparative Analysis of DGY-06-116 and Other Covalent Src Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the covalent Src inhibitor DGY-06-116 with other notable Src inhibitors. The information is curated to assist researchers in making informed decisions for their drug discovery and development projects. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to Src Kinase and Covalent Inhibition
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating various cellular processes, including proliferation, survival, migration, and angiogenesis.[1] Dysregulation of Src activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention. Covalent inhibitors, which form a permanent bond with their target protein, offer potential advantages over reversible inhibitors, such as prolonged target engagement and increased potency. This compound is an irreversible covalent inhibitor designed to selectively target a p-loop cysteine (Cys277) in Src kinase.[2][3]
Comparative Analysis of Src Inhibitor Potency
The following table summarizes the in vitro potency of this compound and other Src inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | Type | Target(s) | Src IC50 (nM) | Other Notable IC50s (nM) | Reference(s) |
| This compound | Covalent | Src | 2.6 | FGFR1: 8340 | [4][5] |
| SM1-71 | Covalent | Promiscuous | 26.6 | Multiple kinases | [4] |
| Bosutinib | Reversible | Src/Abl | 1.2 - 9.5 | Abl | [4][6] |
| Dasatinib | Reversible | Multi-kinase | 0.8 | Bcr-Abl | [6] |
| AZD0424 | Reversible | Src/Abl | ~4 | Abl | [6] |
| eCF506 | Reversible | Src Family | < 0.5 | YES1: 0.47, Abl: 479 | [3][7][8] |
| NJH-01-111 (non-covalent analog of this compound) | Reversible | Src | 5.3 | - | [4] |
Mechanism of Action of this compound
This compound was developed by hybridizing the structures of the promiscuous covalent kinase probe SM1-71 and the multi-kinase inhibitor dasatinib.[9] This design strategy aimed to enhance selectivity and potency for Src kinase. This compound forms a covalent bond with Cys277 in the p-loop of the Src kinase domain.[3] This irreversible binding leads to sustained inhibition of Src signaling both in vitro and in vivo.[2] An X-ray co-crystal structure of this compound bound to Src confirms this covalent interaction and shows that the inhibitor occupies the back hydrophobic pocket of the kinase, which contributes to its high potency and selectivity.[10]
Experimental Data and Observations
In Vitro Studies
-
Enzymatic Assays: this compound demonstrates potent inhibition of Src kinase activity with an IC50 of 2.6 nM after a 1-hour incubation.[4] Its potency is substantially greater than its precursor, SM1-71 (IC50 = 26.6 nM), and comparable to or better than the multi-kinase inhibitor bosutinib (IC50 = 9.5 nM).[4]
-
Cell-Based Assays: this compound exhibits potent anti-proliferative effects in non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) cell lines that have activated Src signaling.[5] It induces strong growth inhibitory effects with GR50 values in the sub-micromolar range (0.3-0.5 µM) in cell lines such as H1975, HCC827, and MDA-MB-231.[2]
In Vivo Studies
-
In mouse models, administration of this compound resulted in sustained inhibition of Src signaling.[2] Despite having a short half-life (T1/2 = 1.29 h), its covalent mechanism of action allows for prolonged target engagement compared to reversible inhibitors.[3]
Signaling Pathway and Experimental Workflow Visualizations
To better understand the context of Src inhibition and the methods used for its evaluation, the following diagrams are provided.
Caption: Simplified Src Signaling Pathway and Point of Inhibition by this compound.
Caption: General Workflow for Src Kinase Inhibitor Screening and Development.
Detailed Experimental Protocols
Src Kinase Activity Assay (Mobility Shift Assay)
This protocol is adapted from methods used to determine the IC50 values of Src inhibitors.[4]
Objective: To measure the enzymatic activity of Src kinase and determine the potency of inhibitors.
Materials:
-
Recombinant human Src kinase
-
Src peptide substrate (e.g., a fluorescently labeled peptide)
-
ATP
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
Microplate reader capable of detecting the fluorescent label
Procedure:
-
Prepare a reaction mixture containing Src kinase and the peptide substrate in the assay buffer.
-
Add varying concentrations of the test inhibitor or DMSO (vehicle control) to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1 hour for this compound IC50 determination).[4]
-
Stop the reaction (e.g., by adding a stop solution containing EDTA).
-
Measure the amount of phosphorylated substrate using a microplate reader. The "mobility shift" refers to the change in the electrophoretic mobility of the substrate upon phosphorylation, which can be detected by various means, including changes in fluorescence.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability and proliferation.
Objective: To determine the anti-proliferative activity (GR50/GI50) of Src inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., H1975, HCC827, MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitors dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor or DMSO (vehicle control) for a specified period (e.g., 72 hours).[5]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GR50 or GI50 value.
Conclusion
This compound is a potent and selective covalent inhibitor of Src kinase that demonstrates significant anti-proliferative activity in cancer cell lines with activated Src signaling. Its covalent mechanism of action provides sustained target inhibition. The comparative data presented in this guide highlights the potency of this compound relative to other covalent and reversible Src inhibitors. The provided experimental protocols and workflow diagrams serve as a resource for researchers investigating novel Src inhibitors. Further studies are warranted to fully elucidate the therapeutic potential of this compound and other selective covalent Src inhibitors in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. eCF506 - MedChem Express [bioscience.co.uk]
Validating the Anti-Proliferative Efficacy of DGY-06-116: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the on-target effect of DGY-06-116, a potent and selective irreversible covalent inhibitor of Src kinase, on cancer cell proliferation.[1][2][3] By offering a direct comparison with established Src inhibitors—Dasatinib, Bosutinib, and Saracatinib—and detailing standardized experimental protocols, this document aims to facilitate robust and reproducible in vitro evaluation of this compound's anti-cancer potential.
This compound is an irreversible covalent inhibitor of Src with an IC50 of 2.6 nM.[1] It has demonstrated potent anti-proliferative effects in various cancer cell lines, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC).[2][4] This guide outlines key assays to quantify its impact on cell proliferation and provides the necessary context for interpreting the results against clinically relevant benchmarks.
Comparative Analysis of Src Inhibitors
To objectively assess the efficacy of this compound, a comparative study against other well-characterized Src inhibitors is recommended. The table below summarizes key characteristics of this compound and its alternatives.
| Inhibitor | Mechanism of Action | Target | Reported IC50 (Src) | Key Cellular Effects | References |
| This compound | Irreversible Covalent | Src | 2.6 nM | Potent anti-proliferative effects in NSCLC and TNBC cell lines.[2][4] | [1][2][5] |
| Dasatinib | Reversible, ATP-competitive | Multi-kinase (including Src, BCR-ABL, c-Kit, PDGFR) | ~0.5-2.8 nM | Inhibition of T-cell proliferation; anti-proliferative in various solid tumors.[6][7][8] | [6][7][9][10] |
| Bosutinib | Reversible, ATP-competitive | Src, Abl | ~1.2 nM | Primarily used in the treatment of chronic myeloid leukemia (CML).[11][12] | [9][11][12][13] |
| Saracatinib (AZD0530) | Reversible, ATP-competitive | Src, Abl | 2.7 nM | Anti-proliferative and anti-migratory effects in various cancer cell lines.[14][15] | [14][15][16][17] |
Experimental Protocols for Validating Anti-Proliferative Effects
To ensure consistency and comparability of data, the following detailed protocols for key cell proliferation assays are provided.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[18][19][20]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound and comparator inhibitors (e.g., 0.01, 0.1, 1, 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[18][19]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[18][21]
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This assay measures DNA synthesis as a direct marker of cell proliferation.[22]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with inhibitors as described in the MTT assay protocol.
-
BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to a final concentration of 10 µM and incubate.[23][24]
-
Fixation and Denaturation: Remove the labeling medium, and fix the cells with a fixing solution for 30 minutes at room temperature. Subsequently, add a denaturing solution for 30 minutes to expose the incorporated BrdU.[23]
-
Immunodetection: Incubate with an anti-BrdU primary antibody for 1 hour, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody for another hour.[23][25]
-
Signal Development and Measurement: Add TMB substrate and incubate for 15-30 minutes. Stop the reaction with a stop solution and measure the absorbance at 450 nm.[23]
Colony Formation Assay
This assay assesses the long-term ability of single cells to proliferate and form colonies.[26][27]
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with various concentrations of the inhibitors.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Fixation and Staining: Gently wash the colonies with PBS, fix with 4% paraformaldehyde for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.[27]
-
Colony Counting: After washing and drying, count the number of colonies (typically defined as clusters of >50 cells) in each well.
Visualizing the Molecular and Experimental Landscape
To further aid in the understanding of this compound's mechanism and the experimental approach to its validation, the following diagrams are provided.
Caption: Src signaling pathway leading to cell proliferation and the inhibitory action of this compound.
Caption: A streamlined workflow for the validation of this compound's effect on cell proliferation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. probechem.com [probechem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. rcsb.org [rcsb.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bccancer.bc.ca [bccancer.bc.ca]
- 12. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 13. uhs.nhs.uk [uhs.nhs.uk]
- 14. aacrjournals.org [aacrjournals.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Saracatinib (AZD0530) | Src inhibitor | TargetMol [targetmol.com]
- 17. researchgate.net [researchgate.net]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. broadpharm.com [broadpharm.com]
- 21. researchgate.net [researchgate.net]
- 22. BrdU Incorporation Assay to Analyze the Entry into S Phase | Springer Nature Experiments [experiments.springernature.com]
- 23. cohesionbio.com [cohesionbio.com]
- 24. media.cellsignal.com [media.cellsignal.com]
- 25. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 26. youtube.com [youtube.com]
- 27. ossila.com [ossila.com]
DGY-06-116: A New Generation of Covalent Src Inhibition Outperforms First-Generation Kinase Inhibitors
For Immediate Release
A comprehensive analysis of experimental data reveals that DGY-06-116, a novel irreversible covalent inhibitor of Src kinase, demonstrates superior potency and selectivity compared to first-generation Src inhibitors such as dasatinib, bosutinib, and saracatinib. This guide provides a detailed comparison of the efficacy of this compound with these earlier agents, supported by in vitro biochemical and cellular assay data. The findings suggest that this compound's unique mechanism of action may offer significant advantages in therapeutic applications targeting Src-driven malignancies.
Executive Summary
This compound is an investigational, highly selective, and potent irreversible inhibitor of Src, a non-receptor tyrosine kinase frequently implicated in the progression of various cancers.[1] Unlike first-generation Src inhibitors, which are typically reversible and multi-targeted, this compound forms a covalent bond with a specific cysteine residue (Cys277) in the Src kinase domain, leading to sustained target inhibition.[1] This targeted covalent approach translates to enhanced potency and a more favorable selectivity profile, potentially reducing off-target effects and associated toxicities.
In Vitro Kinase Inhibition
Biochemical assays consistently demonstrate the high potency of this compound in inhibiting Src kinase activity. Its IC50 value, the concentration required to inhibit 50% of the enzyme's activity, is in the low nanomolar range, surpassing the potency of several first-generation inhibitors.
| Inhibitor | Target | IC50 (nM) | Inhibition Type |
| This compound | Src | 2.6 [2] | Irreversible |
| Dasatinib | Src | 0.8[3] | Reversible |
| Bosutinib | Src | 1.2[3], 3.5[4] | Reversible |
| Saracatinib (AZD0530) | Src | 2.7[5], 4-10[6] | Reversible |
| PP2 | Lck/Fyn | 5/6 | Reversible |
| SU6656 | Src | 280 | Reversible |
Table 1: Comparative In Vitro Inhibition of Src Kinase. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound and first-generation Src inhibitors against Src kinase.
Cellular Antiproliferative Activity
The superior potency of this compound at the enzymatic level translates into effective inhibition of cancer cell proliferation, particularly in cell lines with activated Src signaling. Comparative data from various cancer cell lines underscores the enhanced efficacy of this compound.
| Cell Line | Cancer Type | This compound (GR50, µM)[1] | Dasatinib (IC50, µM) | Bosutinib (IC50, µM) | Saracatinib (GI50, µM)[7] |
| H1975 | Non-Small Cell Lung Cancer | 0.3 | 0.95[6][8] | ~1-5[9] | - |
| HCC827 | Non-Small Cell Lung Cancer | 0.5 | - | ~1-5[9] | - |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.3 | ~0.032-0.057[10][11] | ~0.3-1[10] | 2.5 |
Table 2: Comparative Antiproliferative Activity in Cancer Cell Lines. This table presents the half-maximal growth inhibition (GR50/IC50/GI50) of this compound and first-generation Src inhibitors in various cancer cell lines. Note that the specific metric (GR50, IC50, or GI50) and experimental conditions may vary between studies.
Mechanism of Action: Covalent vs. Reversible Inhibition
First-generation Src inhibitors, such as dasatinib and bosutinib, are ATP-competitive and bind reversibly to the kinase domain.[4] This reversible binding can lead to shorter duration of action and the need for continuous drug exposure to maintain target inhibition.
In contrast, this compound is a covalent inhibitor that forms a stable, irreversible bond with Src kinase.[1] This "lock-and-key" mechanism results in prolonged and sustained inhibition of Src signaling, even after the drug has been cleared from circulation.[1] This sustained target engagement is a key differentiator and a potential therapeutic advantage.
Figure 1. Covalent vs. Reversible Inhibition.
Experimental Protocols
In Vitro Src Kinase Activity Assay (Mobility Shift Assay)
This assay measures the phosphorylation of a peptide substrate by Src kinase. The protocol involves incubating purified Src kinase with the test inhibitor (e.g., this compound or a first-generation inhibitor) at various concentrations. The kinase reaction is initiated by the addition of ATP. The extent of peptide phosphorylation is then quantified, typically using a microfluidic capillary electrophoresis system that separates the phosphorylated and unphosphorylated substrate. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation. The general steps are as follows:
-
Cell Seeding: Cancer cells (e.g., H1975, HCC827, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of the test inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The antiproliferative effect of the inhibitor is determined by calculating the concentration that causes a 50% reduction in cell growth (IC50 or GR50) compared to untreated control cells.
Signaling Pathway and Experimental Workflow
Figure 2. Simplified Src Signaling Pathway.
Figure 3. Kinase Inhibitor Screening Workflow.
Conclusion
The available data strongly indicates that this compound represents a significant advancement over first-generation Src inhibitors. Its covalent mechanism of action, superior potency, and potentially improved selectivity profile position it as a promising candidate for further development in the treatment of cancers driven by aberrant Src signaling. The sustained target inhibition offered by this compound may translate into improved clinical efficacy and a more durable response in patients. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this next-generation Src inhibitor.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. A Phase I Study of the Non-Receptor Kinase Inhibitor Bosutinib in Combination with Pemetrexed in Patients with Selected Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bosutinib Reduces the Efficacy of Dasatinib in Triple-negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dasatinib synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The afatinib resistance of in vivo generated H1975 lung cancer cell clones is mediated by SRC/ERBB3/c-KIT/c-MET compensatory survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Covalent Binding of Novel Inhibitors: A Mass Spectrometry-Centric Comparison Guide
For researchers, scientists, and drug development professionals, unequivocally confirming the covalent binding of a novel inhibitor is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of mass spectrometry-based methods and other alternatives for characterizing covalent inhibitors, using the hypothetical compound DGY-06-116 as an exemplar.
High-resolution mass spectrometry (HRMS) is a cornerstone technique for analyzing protein-small molecule complexes, offering detailed insights into their structure and function.[1] It is particularly powerful in the study of covalent inhibitors, which form stable, irreversible bonds with their target proteins, leading to prolonged therapeutic effects.[1][2]
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) provides direct evidence of covalent bond formation by detecting the mass shift in the target protein upon inhibitor binding.[3][4] The primary MS-based methods for this purpose are intact protein analysis and peptide mapping.
Intact Protein Mass Analysis
This "top-down" approach involves analyzing the entire protein-inhibitor complex. It is a common first step to validate and characterize new electrophilic compounds.[3]
-
Principle: A shift in the protein's mass corresponding to the mass of the inhibitor (minus any leaving groups) indicates covalent modification.[3][5]
-
Advantages:
-
Limitations:
Peptide Mapping Analysis
This "bottom-up" approach provides more granular information about the site of covalent modification.
-
Principle: The protein-inhibitor complex is enzymatically digested into smaller peptides (typically with trypsin).[1][3] These peptides are then analyzed by LC-MS/MS. The peptide containing the covalent modification will exhibit a specific mass shift, and subsequent fragmentation (MS/MS) can pinpoint the exact modified amino acid.[1][8]
-
Advantages:
-
Limitations:
-
More time-consuming and complex than intact protein analysis.
-
Some reversible covalent complexes may dissociate under denaturing digestion conditions.[3]
-
A novel targeted mass spectrometry method called CoMPAS has been developed to provide binding site information in the initial screen, overcoming a key limitation of traditional intact protein screening.[10]
Quantitative Data Summary: Mass Spectrometry
| Parameter | Intact Protein MS | Peptide Mapping (LC-MS/MS) |
| Information Provided | Covalent binding confirmation, stoichiometry | Site of modification, occupancy |
| Throughput | High (hundreds of samples/day)[3] | Lower |
| Sensitivity | Dependent on instrument and protein | High |
| Sample Requirement | Micrograms of purified protein | Micrograms of purified protein |
| Key Output | Deconvoluted mass of protein +/- inhibitor | Identification of modified peptide and amino acid |
Experimental Protocols
Protocol 1: Intact Protein Mass Analysis of this compound Binding
-
Incubation: Incubate the purified target protein (e.g., 5 µM) with and without this compound (e.g., 25 µM) in an MS-compatible buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4) for a specified time (e.g., 1 hour) at room temperature.
-
Desalting: Desalt the samples using a C4 ZipTip or equivalent solid-phase extraction method to remove non-volatile salts.
-
LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer (e.g., Q-Exactive or Synapt G2-Si).
-
Chromatography: Use a C4 column with a gradient of acetonitrile in water (both with 0.1% formic acid).
-
Mass Spectrometry: Acquire data in positive ion mode over a suitable m/z range.
-
-
Data Analysis: Deconvolute the resulting multi-charged spectra to obtain the zero-charge mass of the protein. A mass increase corresponding to the molecular weight of this compound confirms covalent binding.
Protocol 2: Peptide Mapping of this compound Binding Site
-
Incubation and Denaturation: Following incubation as in Protocol 1, denature the protein sample by adding urea to a final concentration of 8 M.
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide (IAA). This step is omitted for the peptide containing the cysteine bound to this compound.
-
Digestion: Dilute the sample to reduce the urea concentration and digest the protein overnight with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Chromatography: Use a C18 column with a gradient of acetonitrile in water (both with 0.1% formic acid).
-
Mass Spectrometry: Acquire data in a data-dependent acquisition (DDA) mode, where precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis: Use database search software (e.g., Mascot, MaxQuant) to identify peptides. Search for the expected mass modification on potential nucleophilic residues (e.g., cysteine, lysine) to identify the adducted peptide and the specific binding site.
Alternative and Complementary Techniques
While mass spectrometry is a primary tool, other techniques can provide valuable, often orthogonal, information.
X-Ray Crystallography
-
Principle: Provides a high-resolution, three-dimensional structure of the protein-inhibitor complex.
-
Advantages:
-
Limitations:
-
Requires high-quality protein crystals, which can be challenging to obtain.
-
A static picture that may not capture dynamic aspects of binding.
-
Fluorescence-Based Assays
-
Principle: Can be used to measure the direct binding of inhibitors to the active site.[15] Competition assays with a fluorescently labeled probe can determine binding kinetics and reversibility.[16]
-
Advantages:
-
Limitations:
-
Indirectly assesses covalent binding.
-
Potential for interference from fluorescent compounds.[15]
-
Western Blotting
-
Principle: While not a primary method for confirming covalent binding, it can be used to show target engagement in a cellular context.[19][20][21] A shift in the molecular weight of the target protein upon treatment with a covalent inhibitor might be observable, though often the mass change is too small to be resolved by standard SDS-PAGE.[22] More commonly, it is used with specific antibodies that recognize the modified target or by observing a change in protein levels or signaling downstream of the target.[]
-
Advantages:
-
Widely accessible technique.
-
Can be used with complex biological samples (cell lysates, tissues).[]
-
-
Limitations:
-
Generally provides indirect evidence of covalent modification.
-
Semi-quantitative at best.[22]
-
Comparison of Alternative Techniques
| Technique | Information Provided | Throughput | Key Requirement |
| X-Ray Crystallography | 3D structure, binding mode | Low to Medium | High-quality protein crystals |
| Fluorescence Assays | Binding affinity, kinetics | High | Fluorescent probe or suitable assay |
| Western Blotting | Target engagement in cells | Medium | Specific primary antibody |
Visualizing the Workflow and Pathways
Below are diagrams illustrating the experimental workflows for confirming covalent binding.
Caption: Workflow for confirming covalent binding of an inhibitor.
Caption: Decision pathway for MS-based covalent inhibitor analysis.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 6. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tandem Mass Spectrometry for Characterization of Covalent Adducts of DNA with Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, X-ray Crystallography, and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Covalent Fragment Screening Of A Challenging Protein Target Using X-ray Crystallography [peakproteins.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Western blot - Wikipedia [en.wikipedia.org]
- 20. An introduction to western blot | Abcam [abcam.com]
- 21. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 22. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
side-by-side comparison of DGY-06-116 and SM1-71
A Comprehensive Comparison of Kinase Inhibitors DGY-06-116 and SM1-71 for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the development of specific and potent kinase inhibitors is a paramount goal. This guide provides a detailed side-by-side comparison of two noteworthy covalent kinase inhibitors: this compound, a selective Src inhibitor, and SM1-71, a multi-targeted inhibitor from which this compound was derived. This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their respective characteristics and potential applications.
Executive Summary
This compound is a potent and selective irreversible covalent inhibitor of Src kinase, designed through the hybridization of the multi-targeted inhibitor SM1-71 and the FDA-approved Src inhibitor, dasatinib.[1][2][3][4] This strategic design aimed to improve the selectivity profile of SM1-71, a promiscuous covalent probe that targets numerous kinases.[5] Consequently, this compound exhibits significantly enhanced selectivity for Src, while SM1-71 interacts with a broad spectrum of kinases, including TAK1, MEK1, and Src. This guide will delve into their comparative performance based on available experimental data.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and SM1-71, highlighting their differences in biochemical potency and cellular activity.
Table 1: Biochemical Potency (In Vitro Kinase Inhibition)
| Compound | Target Kinase | IC50 / Ki | Notes |
| This compound | Src | 2.6 nM (IC50)[6][7] | Irreversible covalent inhibitor.[6] |
| FGFR1 | 8340 nM (IC50)[6] | Demonstrates high selectivity for Src over FGFR1.[6] | |
| SM1-71 | TAK1 | 160 nM (Ki)[8][9] | A potent TAK1 inhibitor.[8][9] |
| MEK1 | 142 nM (IC50)[8] | Also inhibits other kinases in the MAPK pathway.[8] | |
| Src | 26.6 nM (IC50)[1] | Less potent against Src compared to this compound.[1] | |
| GAK | 0.8 nM (IC50)[8] | Example of high potency against an off-target kinase. | |
| YES1 | 0.8 nM (IC50)[8] | ||
| AAK1 | 4.4 nM (IC50)[8] | ||
| LIMK1 | 5.4 nM (IC50)[8] | ||
| BMP2K | 7.1 nM (IC50)[8] | ||
| MAP2K2 | 9.3 nM (IC50)[8] | ||
| MAP2K1 | 10.4 nM (IC50)[8] |
Table 2: Cellular Activity (Antiproliferative Effects)
| Compound | Cell Line | Cancer Type | GR50 / IC50 |
| This compound | H1975 | Non-Small Cell Lung Cancer (NSCLC) | 0.3 µM (GR50)[6][10] |
| HCC827 | Non-Small Cell Lung Cancer (NSCLC) | 0.5 µM (GR50)[6][10] | |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 0.3 µM (GR50)[6][10] | |
| SM1-71 | H23-KRAS G12C | Non-Small Cell Lung Cancer (NSCLC) | 0.4 µM (IC50)[8] |
| Calu-6-KRAS Q61K | Non-Small Cell Lung Cancer (NSCLC) | 0.3 µM (IC50)[8] | |
| Various (8 of 11 cell lines) | Multiple Cancer Types | Nanomolar (GR50)[8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for assessing kinase inhibition.
Caption: this compound selectively inhibits the Src kinase signaling pathway.
Caption: SM1-71 is a multi-targeted inhibitor affecting numerous signaling pathways.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following methodologies are based on published studies.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a framework for assessing the inhibitory activity of compounds against a specific kinase.
Objective: To determine the IC50 value of this compound and SM1-71 against Src and other kinases.
Materials:
-
Purified recombinant kinase (e.g., Src)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase buffer
-
This compound and SM1-71 stock solutions (in DMSO)
-
DMSO (vehicle control)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Luminometer
Procedure:
-
Compound Preparation: Serially dilute this compound and SM1-71 in kinase buffer to achieve a range of final assay concentrations. Include a DMSO-only control.
-
Reaction Setup: In a 384-well plate, add the inhibitor dilutions or DMSO.
-
Enzyme Addition: Add the purified kinase to each well.
-
Reaction Initiation: Add a mixture of the substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). For covalent inhibitors, a pre-incubation of the enzyme and inhibitor before adding ATP may be necessary.
-
Detection: Stop the kinase reaction and measure the remaining ATP or the product formed. For the ADP-Glo™ assay, add the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[11]
-
Data Analysis: Measure luminescence using a plate reader. Convert the signal to percent inhibition relative to the DMSO control and plot the results against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Cell Proliferation Assay (Growth Inhibition)
This protocol outlines the measurement of the antiproliferative effects of the inhibitors on cancer cell lines.
Objective: To determine the GR50 or IC50 values of this compound and SM1-71 in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., H1975, HCC827, MDA-MB-231, H23)
-
Cell culture medium and supplements
-
This compound and SM1-71 stock solutions (in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or SM1-71 (e.g., 0.01 µM to 10 µM).[6] Include a DMSO vehicle control.
-
Incubation: Incubate the cells for a specified duration (e.g., 72 hours).[6]
-
Viability Measurement: After incubation, measure cell viability using an appropriate assay. For CellTiter-Glo®, add the reagent to the wells, incubate to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence and normalize the data to the DMSO control to determine the percentage of cell growth. Plot the growth percentage against the inhibitor concentration and fit to a dose-response curve to calculate the GR50 (concentration for 50% growth rate inhibition) or IC50 value.
In Vivo Tumor Growth Inhibition Studies (Methodology Outline)
This provides a general overview of how the in vivo efficacy of an inhibitor like this compound is assessed.
Objective: To evaluate the anti-tumor activity of this compound in a mouse model.
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID) bearing xenografts of human cancer cells (e.g., NSCLC).
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flanks of the mice.
-
Tumor Growth and Grouping: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Dosing: Administer this compound via a suitable route (e.g., intraperitoneal injection) at a specific dose and schedule (e.g., 5 mg/kg).[6][10] The control group receives the vehicle solution.
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis like p-Src levels).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the efficacy of the compound.
Conclusion
The comparative analysis of this compound and SM1-71 provides a clear example of rational drug design to enhance selectivity and potency. While the multi-targeted nature of SM1-71 makes it a valuable tool for identifying signaling vulnerabilities in cancer cells[12], its promiscuity could lead to off-target effects and toxicity in a clinical setting. This compound, as a refined, highly selective Src inhibitor, represents a more promising candidate for targeted therapy in cancers driven by Src activation. Its sustained target engagement in vivo further underscores its potential as a therapeutic agent.[10][13] Researchers and drug developers should consider these distinct profiles when selecting a compound for their specific research or therapeutic goals.
References
- 1. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rcsb.org [rcsb.org]
- 4. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. promega.com [promega.com]
- 12. A multitargeted probe-based strategy to identify signaling vulnerabilities in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer-research-network.com [cancer-research-network.com]
Safety Operating Guide
Navigating the Safe Disposal of DGY-06-116: A Procedural Guide
For researchers, scientists, and drug development professionals handling the irreversible covalent Src inhibitor DGY-06-116, adherence to proper disposal protocols is paramount for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, general best practices for the disposal of halogenated organic compounds in a laboratory setting provide a clear framework.
Key Principle: Treat as Hazardous Waste
Given its chemical nature as a complex heterocyclic molecule containing chlorine, this compound should be treated as a hazardous halogenated organic waste.[1][2] It is crucial to avoid disposing of this compound down the drain or in regular trash.[3][4]
Step-by-Step Disposal Procedure
The following steps outline the recommended procedure for the safe disposal of this compound in solid form or as a solution.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
2. Waste Segregation: Proper segregation is critical to prevent dangerous chemical reactions.[5][6]
-
Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, properly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solvent, it should be collected in a dedicated container for halogenated organic waste.[1][7][8] Do not mix with non-halogenated solvents, as this can complicate and increase the cost of disposal.[2][9] Common compatible solvents for disposal collection include the original solvent used in the experiment (e.g., DMSO).[10]
-
Empty Containers: Any "empty" containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.[3][6] The rinsate must be collected and disposed of as hazardous waste.[3]
3. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[7]
-
Container Integrity: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[4][5]
-
Storage: Keep waste containers closed except when adding waste.[3][7] Store them in a designated and properly ventilated satellite accumulation area within the laboratory.[5][11]
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[11]
-
Do not attempt to dispose of the chemical waste through a third-party vendor without institutional approval.
Quantitative Data Summary
The Safety Data Sheet from TargetMol for this compound (Catalog Number: T22306) does not provide specific quantitative data for hazards or disposal.[12] The following table summarizes general information about the compound.
| Property | Value | Source |
| Chemical Name | This compound | [12] |
| CAS Number | 2556836-50-9 | [13] |
| Molecular Formula | C₃₂H₃₃ClN₈O₂ | [14][15] |
| Molecular Weight | 597.11 g/mol | [16] |
| Form | Solid | [13] |
| Solubility | DMSO: 100 mg/mL (167.47 mM) | [10] |
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound. The procedures outlined above are based on established guidelines for the management of hazardous chemical waste in a laboratory setting.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. vumc.org [vumc.org]
- 4. danielshealth.com [danielshealth.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. youtube.com [youtube.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. selleckchem.com [selleckchem.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. targetmol.com [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rcsb.org [rcsb.org]
- 16. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling DGY-06-116
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DGY-06-116, a potent and selective irreversible covalent Src inhibitor. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, it is imperative to follow standard laboratory safety protocols when handling this and any other research chemical. The following table summarizes the recommended personal protective equipment.
| Operation | Required PPE |
| Weighing and Aliquoting Powder | - Safety glasses with side shields- Nitrile gloves- Laboratory coat- N95 respirator (if not handled in a chemical fume hood) |
| Preparing Solutions | - Safety glasses with side shields- Nitrile gloves- Laboratory coat |
| Cell Culture and In Vitro Assays | - Safety glasses with side shields- Nitrile gloves- Laboratory coat |
| Animal Handling (In Vivo Studies) | - Safety glasses with side shields- Nitrile gloves- Laboratory coat |
Donning and Doffing PPE Workflow
Properly putting on and taking off PPE is critical to prevent contamination. The following workflow should be followed diligently.
Caption: Step-by-step process for donning and doffing Personal Protective Equipment.
Operational and Disposal Plans
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area. For handling the solid compound outside of a certified chemical fume hood, the use of an N95 respirator is recommended to avoid inhalation of fine particles.
-
Avoid Contact: Take measures to prevent direct contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined below.
-
Aerosol and Dust Formation: Avoid the formation of dust and aerosols during handling.
First Aid Measures
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.
-
Inhalation: If inhaled, move the individual to an area with fresh air.
-
Ingestion: If swallowed, rinse the mouth with water.
Seek medical attention if any symptoms persist after initial first aid.
Spill Response Workflow
In the event of a spill, follow this workflow to ensure a safe and effective cleanup.
Caption: Decision-making workflow for responding to a chemical spill.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and cleaning materials, must be disposed of in accordance with local, state, and federal regulations. It is recommended to contact a licensed professional waste disposal service for proper disposal. Do not dispose of this compound down the drain or in regular trash.
By adhering to these safety protocols, researchers can minimize risks and ensure a safe working environment when handling this compound.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
